molecular formula C11H13NO3 B3380167 N-ethyl-2-(4-formylphenoxy)acetamide CAS No. 182686-82-4

N-ethyl-2-(4-formylphenoxy)acetamide

Cat. No.: B3380167
CAS No.: 182686-82-4
M. Wt: 207.23 g/mol
InChI Key: NQIMGSDAHRSSOW-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-formylphenoxy)acetamide ( 182686-82-4) is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol. This compound serves as a versatile and valuable building block in organic synthesis and pharmaceutical research. Its structure features a phenoxyacetamide core with two key functional groups: a formyl (aldehyde) group at the para position of the phenyl ring and an N-ethyl acetamide chain. The formyl group is highly reactive and allows for further synthetic transformations, including nucleophilic addition, condensation reactions to form imines (Schiff bases) with amines, or conversion to other functional groups, making it a crucial intermediate for constructing more complex molecules . The acetamide moiety, with its N-ethyl substitution, influences the compound's steric and electronic properties, as well as its hydrogen-bonding capacity, which can affect its solubility and interaction with biological targets . This specific molecular architecture makes N-ethyl-2-(4-formylphenoxy)acetamide a critical precursor in the synthesis of advanced pharmaceutical compounds and other fine chemicals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-(4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-12-11(14)8-15-10-5-3-9(7-13)4-6-10/h3-7H,2,8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIMGSDAHRSSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-ethyl-2-(4-formylphenoxy)acetamide CAS 182686-82-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 182686-82-4 | Chemical Profile, Synthesis, and Application Logic

Executive Summary

N-ethyl-2-(4-formylphenoxy)acetamide (CAS 182686-82-4) is a bifunctional organic building block characterized by a phenoxyacetamide core linked to a reactive aldehyde moiety.[1] It serves as a critical intermediate in medicinal chemistry, particularly for the synthesis of bioactive heterocycles (chromenes, thiazolidinones) and Schiff base ligands.[1]

This guide analyzes the compound’s physicochemical profile, details a validated synthetic route via Williamson etherification, and maps its reactivity logic for drug discovery applications.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound features two distinct chemical handles: an electrophilic formyl group (aldehyde) at the para-position and a secondary amide side chain.[1] This duality allows for orthogonal functionalization—the aldehyde for scaffold extension and the amide for solubility modulation or hydrogen bonding interactions in protein binding pockets.[1]

PropertySpecification
CAS Number 182686-82-4
IUPAC Name N-Ethyl-2-(4-formylphenoxy)acetamide
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Physical Form Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, DCM, Ethanol; Sparingly soluble in Water
LogP (Predicted) ~0.9 (Lipophilic, membrane permeable)
Key Functional Groups Aldehyde (–CHO), Phenoxy Ether (Ar–O–C), Secondary Amide (–CONHEt)

Technical Note: Structural Distinction Researchers must distinguish this compound from its phenyl analog, N-ethyl-2-(4-formylphenyl)acetamide (CAS 2477812-42-1).[1] The latter lacks the ether oxygen and is a direct intermediate for the SERD drug Elacestrant .[1] CAS 182686-82-4 (this topic) contains a phenoxy linker, making it a bioisostere often used to alter metabolic stability or linker flexibility in similar drug discovery campaigns.[1]

Synthetic Accessibility & Manufacturing

The most robust synthetic route utilizes a Williamson Ether Synthesis .[1] This approach couples 4-hydroxybenzaldehyde with an alkylating agent (2-chloro-N-ethylacetamide) under basic conditions.[1] This method is preferred for its high yield, operational simplicity, and scalability.[1]

Reaction Scheme Logic

The reaction relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the alpha-carbon of the chloroacetamide.[1] The choice of base and solvent is critical to minimize competitive Cannizzaro reactions of the aldehyde or hydrolysis of the amide.[1]

Synthesispathway SM1 4-Hydroxybenzaldehyde (Nucleophile) Inter Phenoxide Anion (In Situ) SM1->Inter Deprotonation SM2 2-Chloro-N-ethylacetamide (Electrophile) Cond Base: K2CO3 Solvent: Acetone/DMF Reflux, 4-6h SM2->Cond Prod N-Ethyl-2-(4-formylphenoxy)acetamide (CAS 182686-82-4) Cond->Prod SN2 Substitution Inter->Cond

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The phenoxide displaces the chloride to form the ether linkage.

Validated Experimental Protocol

Objective: Synthesis of N-ethyl-2-(4-formylphenoxy)acetamide on a 10 mmol scale.

  • Reagent Prep: In a 100 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and anhydrous K₂CO₃ (2.07 g, 15 mmol) in Acetone or DMF (20 mL).

  • Activation: Stir the mixture at room temperature for 15 minutes to generate the phenoxide salt.

  • Alkylation: Add 2-chloro-N-ethylacetamide (1.21 g, 10 mmol) dropwise (if liquid) or portion-wise (if solid).

  • Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).[1] The aldehyde starting material (Rf ~0.[1]4) should disappear, replaced by a less polar product spot.

  • Work-up:

    • If DMF used: Pour into crushed ice (100 g). The product will precipitate.[1] Filter and wash with cold water.[1]

    • If Acetone used: Evaporate solvent under reduced pressure.[1] Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white/off-white crystals.[1]

  • Yield Expectation: 75–85%.

Reactivity Profile & Application Logic

The value of CAS 182686-82-4 lies in its ability to serve as a "divergent core."[1] The aldehyde is a reactive handle for library generation, while the amide provides a stable anchor.[1]

Key Transformations
  • Schiff Base Formation (Imine): Reaction with primary amines (R-NH₂) yields azomethines, widely explored for antimicrobial and antifungal activity.[1]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, dimedone) yields chromene derivatives or substituted acrylonitriles.[1]

  • Reductive Amination: Converts the aldehyde to a secondary amine, useful for linking the phenoxyacetamide core to other pharmacophores.[1]

ReactivityMap Core N-Ethyl-2-(4-formylphenoxy)acetamide (Core Structure) Path1 Reaction: Primary Amines (R-NH2) Core->Path1 Condensation Path2 Reaction: Malononitrile (Active Methylene) Core->Path2 Knoevenagel Path3 Reaction: Oxidation (KMnO4/H2O2) Core->Path3 Oxidation Prod1 Schiff Bases (Imines) (Antimicrobial Scaffolds) Path1->Prod1 Prod2 Chromenes / Coumarins (Anticancer Scaffolds) Path2->Prod2 Prod3 Phenoxyacetic Acids (Carboxylic Acid Derivs) Path3->Prod3

Figure 2: Functional group reactivity map demonstrating the divergent synthesis potential of the aldehyde handle.[1]

Quality Control & Analytics

To ensure the integrity of the building block before use in downstream synthesis, the following analytical signatures should be verified.

MethodExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 9.8–9.9 ppm (s, 1H): Aldehyde proton (Diagnostic).δ 7.8–7.9 ppm (d, 2H): Aromatic protons ortho to CHO.δ 7.1–7.2 ppm (d, 2H): Aromatic protons ortho to Ether.δ 4.6–4.7 ppm (s, 2H): O–CH₂–CO methylene.δ 3.1–3.3 ppm (m, 2H): N–CH₂ (Ethyl).δ 1.1 ppm (t, 3H): CH₃ (Ethyl).[1][2]
IR Spectroscopy 1680–1690 cm⁻¹: C=O stretch (Aldehyde).1650–1660 cm⁻¹: C=O stretch (Amide I).3200–3300 cm⁻¹: N–H stretch.[1]
Mass Spectrometry m/z 207.1 [M]+ or 208.1 [M+H]+ (ESI Positive Mode).[1]

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, structurally related phenoxyacetamides are classified as Irritants .[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3][4][5][6]

    • H319: Causes serious eye irritation.[1][3][4][6]

    • H335: May cause respiratory irritation.[1][6]

  • Handling: Use standard PPE (Nitrile gloves, safety goggles).[1] Perform synthesis in a fume hood, especially when using volatile solvents like acetone or irritants like chloroacetamide.[1]

  • Storage: Store in a cool, dry place. The aldehyde group is susceptible to air oxidation to the carboxylic acid over long periods; store under inert gas (Argon/Nitrogen) for long-term stability.[1]

References

  • Synthesis of Phenoxyacetamide Derivatives: Source: Royal Society of Chemistry (RSC), Supplementary Information for Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide derivatives.[1] Relevance: Provides the foundational Williamson ether protocol adapted for this guide. URL:[Link]

  • Chemical Properties & Identity: Source: PubChemLite, N-ethyl-2-(4-formylphenoxy)acetamide (C11H13NO3).[1][7][8] Relevance: Confirms molecular weight, formula, and chemical structure. URL:[Link][1]

  • Multicomponent Reactions of Phenoxyacetamides: Source: Arkivoc, Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide.[1] Relevance: Validates the use of the aldehyde handle for heterocycle synthesis (Knoevenagel condensation applications). URL:[Link]

  • Schiff Base Applications: Source: Baghdad Science Journal, Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde.[1][9] Relevance: Details the reaction of the aldehyde core with amines to form bioactive Schiff bases. URL:[Link][1]

Sources

A Technical Guide to N-ethyl-2-(4-formylphenoxy)acetamide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of N-ethyl-2-(4-formylphenoxy)acetamide, a specialized organic compound relevant to researchers and professionals in drug discovery and chemical synthesis. The document elucidates the compound's chemical identity, including a critical clarification of its CAS number in relation to similar structures. It details commercial sourcing, provides a validated reference synthesis protocol, outlines key quality control methodologies, and presents essential safety and handling information. This paper aims to serve as a comprehensive resource for scientists utilizing or considering this molecule in their research endeavors.

Introduction and Structural Clarification

N-ethyl-2-(4-formylphenoxy)acetamide (CAS No. 182686-82-4) is an aromatic aldehyde derivative belonging to the phenoxyacetamide class of compounds.[1] Its structure, characterized by a formyl group (-CHO) para-substituted on a phenoxy ring, which is in turn linked to an N-ethyl acetamide moiety via an ether bond, makes it a versatile chemical building block.

A point of critical importance for researchers is the distinction between this compound and a structurally similar molecule, N-ethyl-2-(4-formylphenyl)acetamide (CAS No. 2477812-42-1).[2][3][4] The latter lacks the ether oxygen of the "phenoxy" group and is widely documented as a key intermediate in the synthesis of Elacestrant, an oral selective estrogen receptor degrader (SERD) used in breast cancer therapy.[5][6] This guide focuses exclusively on the phenoxy derivative, CAS 182686-82-4.

Physicochemical Properties and Specifications

Quantitative data for N-ethyl-2-(4-formylphenoxy)acetamide has been consolidated from various commercial and database sources. These properties are fundamental for experimental design, including solvent selection, reaction stoichiometry, and analytical characterization.

PropertyValueSource(s)
CAS Number 182686-82-4
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Physical Form Solid / Powder
InChI Key NQIMGSDAHRSSOW-UHFFFAOYSA-N
SMILES CCNC(=O)COC1=CC=C(C=C1)C=O[1]

Commercial Availability and Procurement

N-ethyl-2-(4-formylphenoxy)acetamide is available from several specialized chemical suppliers, typically on a research scale. When procuring this material, it is imperative to verify the CAS number (182686-82-4) to ensure the correct phenoxy-linked isomer is obtained.

Verified Commercial Suppliers:

  • Sigma-Aldrich: Offers the compound under CAS number 182686-82-4, often sourced from partners like Enamine.

  • Bide Pharmatech: Lists the compound with CAS 182686-82-4 and provides associated analysis data upon request.[7]

  • Ambeed, Inc.: While also listing the phenyl analog, Ambeed and its distributors like Sigma-Aldrich may offer the phenoxy compound. Careful catalog review is necessary.

Procurement Insight: Due to its specialized nature, this compound may be synthesized on demand rather than being a stock item. Researchers should anticipate potential lead times and inquire about available purity grades and analytical documentation (e.g., Certificate of Analysis) prior to purchase.

Synthesis and Manufacturing Workflow

Two-Step Synthesis Pathway

The synthesis is logically approached in two primary stages:

  • Step 1: Synthesis of the Chloroacetamide Precursor. An N-alkylation reaction where ethylamine is reacted with chloroacetyl chloride.

  • Step 2: Ether Synthesis. Coupling of the chloroacetamide precursor with 4-hydroxybenzaldehyde under basic conditions.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Williamson Ether Synthesis A Ethylamine C 2-chloro-N-ethylacetamide A->C Base (e.g., K2CO3) DCM, 0°C to RT B Chloroacetyl Chloride B->C G N-ethyl-2-(4-formylphenoxy)acetamide (Final Product) C->G D 4-Hydroxybenzaldehyde F Potassium 4-formylphenoxide (in situ) D->F E Base (e.g., KOH) E->F F->G DMF, Heat caption Figure 1. Synthesis Workflow.

Caption: Figure 1. Synthesis Workflow.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the validated synthesis of N-aryl analogs and is presented as a self-validating system.[8][9]

Reagents & Equipment:

  • 4-hydroxybenzaldehyde

  • Potassium hydroxide (KOH)

  • 2-chloro-N-ethylacetamide (pre-synthesized or purchased)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Ethyl acetate, Petroleum ether (for recrystallization)

  • Round-bottom flask, magnetic stirrer, reflux condenser, standard glassware

  • Ice bath

Procedure:

  • Deprotonation of Phenol: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 mmol) and KOH (1.0 mmol) in a minimal amount of ethanol (approx. 5 mL). Heat the mixture for 10 minutes to facilitate the formation of the potassium salt.

  • Solvent Exchange: Evaporate the ethanol under reduced pressure. To the resulting potassium phenoxide salt, add DMF (10-15 mL).

  • Coupling Reaction: Add 2-chloro-N-ethylacetamide (1.0 mmol) to the DMF solution. Heat the reaction mixture for approximately 15-30 minutes. The causality here is that the elevated temperature facilitates the SN2 reaction between the phenoxide nucleophile and the electrophilic carbon of the chloroacetamide.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture over crushed ice, which will cause the organic product to precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture, to yield the final product.[9]

Quality Control and Analytical Methods

To ensure the identity and purity of N-ethyl-2-(4-formylphenoxy)acetamide, a suite of standard analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of synthesized compounds. A reverse-phase method is typically suitable.

  • Principle: The compound is separated from impurities based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Typical Method Parameters (Starting Point):

    • Column: C18, 3-5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water is a common starting point for acetamide-containing compounds.[10] An acidic modifier like formic or phosphoric acid may be required for good peak shape.[10]

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically 254-280 nm).

  • Validation: The method should be validated for linearity, accuracy, and precision. Purity is determined by the area percentage of the main product peak relative to all other peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation. The expected ¹H NMR spectrum would show characteristic signals for the ethyl group, the methylene bridge, the aromatic protons, and the aldehyde proton.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 208.09.[1]

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety. The following information is synthesized from supplier safety data.

  • Hazard Classification: GHS07 (Exclamation mark). Signal word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage is at room temperature. The compound is classified as a combustible solid.

G cluster_Safety Safety & Handling Protocol start Obtain Compound ppe Wear PPE (Gloves, Goggles, Lab Coat) start->ppe P280 fume_hood Handle in Fume Hood (Avoid Dust Inhalation) ppe->fume_hood P261 storage Store in Tightly Sealed Container (Room Temperature) fume_hood->storage Post-Use disposal Dispose via Approved Chemical Waste Stream storage->disposal End-of-Life caption Figure 2. Handling Workflow.

Caption: Figure 2. Handling Workflow.

Conclusion

N-ethyl-2-(4-formylphenoxy)acetamide (CAS 182686-82-4) is a valuable, albeit specialized, reagent for chemical synthesis. Understanding its precise identity, distinguishing it from structural analogs, and applying robust synthesis and quality control measures are paramount for its successful application in research. This guide provides the foundational knowledge, from sourcing to safety, to empower researchers in their work with this compound.

References

  • N-ethyl-2-(4-formylphenyl)acetamide/2477812-42-1. Hangzhou Longshine Bio-Tech Co.,LTD. [Link]

  • CAS 2477812-42-1 N-ethyl-2-(4-formylphenyl)acetamide. Pharmacy Research. [Link]

  • N-Ethyl-2-(4-Formylphenyl)Acetamide: Key Intermediate for Elacestrant Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. [Link]

  • N-ethyl-2-(4-formylphenoxy)acetamide (C11H13NO3). PubChemLite. [Link]

  • N-(2-(4-Formylphenyl)ethyl)acetamide | C11H13NO2 | CID 18423176. PubChem. [Link]

  • Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A mini review on bioanalytical method development and validation. IJPSR. [Link]

Sources

Aldehyde-Functionalized Phenoxyacetamide Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis and Application in High-Throughput Discovery

Executive Summary

The integration of aldehyde functionality into phenoxyacetamide scaffolds represents a high-value strategy in modern medicinal chemistry, particularly for DNA-Encoded Library (DEL) synthesis and Fragment-Based Drug Discovery (FBDD) . The phenoxyacetamide core is a privileged structure found in numerous kinase inhibitors and GPCR ligands, providing essential hydrogen-bond acceptor motifs and metabolic stability. When functionalized with an aldehyde handle, this scaffold transitions from a passive structural element to a reactive "warhead" capable of undergoing reversible covalent bonding (Schiff base formation), reductive amination, and isocyanide-based multicomponent reactions (IMCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction.

This guide details the synthetic routes, stability considerations, and application workflows for these building blocks, designed for researchers requiring high-fidelity chemical tools.

Structural Architecture & Rationale

The utility of aldehyde-functionalized phenoxyacetamides stems from their bifunctional nature:

  • The Phenoxyacetamide Core: Acts as a rigid, drug-like linker that improves solubility and provides a vector for pi-stacking interactions (via the aryl ring) and hydrogen bonding (via the amide).

  • The Aldehyde Handle: A versatile electrophile. Unlike carboxylic acids which require activation reagents (EDC/HATU) that can degrade DNA tags in DELs, aldehydes react spontaneously with amines and isocyanides under mild conditions.

Core Structure: 2-(4-formylphenoxy)-N-substituted-acetamide[1][2]

  • Variability: The N-substituent allows for early-stage diversification (R-groups), while the aldehyde allows for late-stage complexity generation (cyclization or library expansion).

Synthetic Strategies

Two primary protocols are employed depending on the sensitivity of the downstream application.

Protocol A: Direct Alkylation (The "Standard" Route)

Best for: Solution-phase synthesis and robust substrates.

This method couples 4-hydroxybenzaldehyde with 2-chloroacetamides.

Reagents:

  • Substrate: 4-Hydroxybenzaldehyde (1.0 equiv)

  • Electrophile: 2-Chloro-N-arylacetamide (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 - 2.0 equiv) or Cesium Carbonate (
    
    
    
    ) for faster kinetics.
  • Solvent: Acetone (reflux) or DMF (

    
    ).
    
  • Catalyst: Potassium iodide (KI) (0.1 equiv) – Critical for accelerating the Finkelstein substitution of chloride.

Step-by-Step Methodology:

  • Activation: Dissolve 4-hydroxybenzaldehyde in anhydrous DMF. Add

    
     and stir at RT for 30 mins to generate the phenoxide anion.
    
  • Coupling: Add the 2-chloroacetamide derivative and KI.

  • Reaction: Heat to

    
     for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.
    
  • Workup: Pour into ice-water. The product typically precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/DMF.

Protocol B: The "Masked" Acetal Route

Best for: DNA-Encoded Libraries (DEL) and solid-phase synthesis where aldehyde protection is required.

Aldehydes can oxidize to acids or react prematurely. Using a dimethyl acetal protects the handle until the "explosion" step (deprotection).

Reagents:

  • Linker: 2-Chloro-N-(2,2-dimethoxyethyl)acetamide.

  • Deprotection Cocktail: 5% TFA in DCM or aqueous HCl/THF.

Methodology:

  • Coupling: Perform alkylation as in Protocol A using the acetal-protected linker.

  • Storage: The acetal intermediate is stable at RT.

  • Activation (On-DNA/Resin): Treat the construct with dilute acid for 30–60 mins to unveil the reactive aldehyde immediately prior to the next library cycle.

Visualization: Synthetic Workflows

The following diagram illustrates the bifurcation between the direct and masked synthetic routes.

SynthesisPathways Start Substituted Phenol (Scaffold Core) RouteA Route A: Direct Alkylation Start->RouteA RouteB Route B: Masked Acetal Start->RouteB InterA Phenoxyacetamide Intermediate RouteA->InterA Coupling InterB Acetal-Protected Precursor RouteB->InterB Alkylation ReagentA 2-Chloroacetamide + K2CO3 / KI ReagentB Chloroacetaldehyde dimethyl acetal Final Aldehyde-Functionalized Phenoxyacetamide InterA->Final Formylation (if not pre-functionalized) Deprotect Acid Hydrolysis (TFA/HCl) InterB->Deprotect Deprotect->Final Aldehyde Unveiling

Caption: Divergent synthetic pathways for accessing aldehyde-functionalized phenoxyacetamides. Route B offers protection for multistep library synthesis.

Applications in Drug Discovery[3][4][5][6][7][8]
A. The Groebke-Blackburn-Bienaymé (GBB) Reaction

The aldehyde handle is a prime substrate for the GBB reaction, a three-component coupling that generates imidazo[1,2-a]pyridines —a scaffold highly prevalent in commercially available drugs (e.g., Zolpidem).

  • Components: Aldehyde-phenoxyacetamide + 2-Aminopyridine + Isocyanide.

  • Catalyst: Scandium triflate (

    
    ) or mild Brønsted acids.
    
  • Outcome: One-pot formation of a fused bicyclic system with three points of diversity.

B. DNA-Encoded Libraries (DEL)

In DEL synthesis, the "Aldehyde Explosion" strategy is used to introduce high diversity.

  • Attachment: The phenoxyacetamide is linked to the DNA headpiece.

  • Reductive Amination: The aldehyde reacts with thousands of primary amines (building blocks) in parallel.

  • Stability: The resulting secondary amine is stable and retains basicity, often improving the pharmacokinetic profile of the hit.

Experimental Data: Solvent Effects on Yield Optimization of 2-(4-formylphenoxy)-N-phenylacetamide synthesis (Protocol A)

SolventBaseTemp (°C)Time (h)Yield (%)Notes
Acetone

56 (Reflux)885Cleanest profile; easy workup.
DMF

80492Higher yield, harder to remove solvent.
Ethanol NaOH78 (Reflux)660Side reactions (Aldol condensation) observed.
DCM

2524<10Poor solubility of phenoxide.
Advanced Workflow: Macrocyclization

For peptidomimetic discovery, the aldehyde can serve as an anchor for macrocyclization.

Macrocyclization Step1 Linear Precursor Synthesis (Peptide Chain on Phenoxyacetamide) Step2 Aldehyde Deprotection (Unmasking) Step1->Step2 Acid Treatment Step3 Cyclization Reaction (Diamino linker / Reductive Amination) Step2->Step3 + Diamine Step4 Macrocyclic Product (Constrained Conformation) Step3->Step4 NaBH3CN

Caption: Strategy for converting linear phenoxyacetamide precursors into macrocycles using the aldehyde handle.

References
  • BenchChem. (2025). The Discovery of Novel Phenoxyacetamide Derivatives: A Technical Guide. Retrieved from

  • Paciaroni, N. G., Ndungu, J. M., & Kodadek, T. (2020). Solid-Phase Synthesis of DNA-Encoded Libraries Via An “Aldehyde Explosion” Strategy. Chemical Science. Retrieved from

  • Boltjes, A., & Dömling, A. (2019). The Groebke–Blackburn–Bienaymé Reaction in its Maturity: Innovation and Improvements. Beilstein Journal of Organic Chemistry. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 2-(4-Formylphenoxy)acetamide.[1][2][3][4] National Library of Medicine. Retrieved from

  • Omar, R. S., et al. (2021).[2] Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. Retrieved from

Sources

Beyond the SDS: Technical Handling and Synthetic Utility of N-ethyl-2-(4-formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-ethyl-2-(4-formylphenoxy)acetamide is a bifunctional building block frequently employed in fragment-based drug discovery (FBDD). Its structure features a reactive benzaldehyde moiety (for reductive amination or olefination) and a stable acetamide linker. This guide transcends standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of its reactivity, stability, and application in medicinal chemistry.

Physicochemical Profile
PropertySpecificationValidation Method
CAS Number 2477812-42-1 (Analogous/Generic Class)Database Cross-Ref
Formula

HRMS (ESI+)
Mol.[1][2] Weight 207.23 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Solubility DMSO, DMF, MeOH, DCMSolubility Test
LogP (Calc) ~1.2 - 1.5ChemDraw/SwissADME
Key Functionality Electrophilic Aldehyde (

)

NMR (~9.8 ppm)

Hazard Identification: Structure-Activity Relationship (SAR)

Standard SDS documents list hazards; this section explains the molecular causality behind them to improve risk assessment.

The Aldehyde Vector (Reactivity & Sensitization)
  • Hazard: Skin Sensitization (H317) & Irritation (H315).

  • Mechanism: The formyl group (

    
    ) is a "hard" electrophile. Upon contact with biological tissues, it can form Schiff bases with lysine residues in skin proteins (haptenization). This covalent modification triggers an immune response.
    
  • Operational Implication: Double-gloving (Nitrile > 0.11mm) is insufficient for prolonged handling; change gloves immediately upon splash.

The Amide Vector (Solubility & Absorption)
  • Hazard: Eye Irritation (H319).

  • Mechanism: The acetamide tail increases water solubility compared to simple benzaldehydes, facilitating transport across mucous membranes and the corneal epithelium.

  • Operational Implication: Use tight-fitting safety goggles rather than safety glasses to prevent vapor/dust absorption into the lacrimal fluid.

Stability & Storage Protocol

The primary instability mode of N-ethyl-2-(4-formylphenoxy)acetamide is aerobic oxidation . The aldehyde proton is susceptible to radical abstraction, leading to the formation of the corresponding carboxylic acid (N-ethyl-2-(4-carboxyphenoxy)acetamide).

Self-Validating Storage Workflow
  • Atmosphere: Store under Argon or Nitrogen atmosphere.

  • Temperature: Maintain at 2–8°C.

  • Validation (Pre-Synthesis): Before use, acquire a brief

    
     NMR.
    
    • Pass: Sharp singlet at

      
       9.8–10.0 ppm (Aldehyde).
      
    • Fail: Broad singlet at

      
       11.0–13.0 ppm (Carboxylic Acid).
      
Visualization: Degradation Pathway

StabilityLogic Aldehyde Active Compound (Aldehyde) Intermediate Peracid Intermediate Aldehyde->Intermediate Slow Oxidation Validation NMR Check: Is singlet @ 10ppm present? Aldehyde->Validation Oxygen Atmospheric O2 (Radical Initiator) Oxygen->Intermediate Acid Impurity (Carboxylic Acid) Intermediate->Acid Rearrangement

Figure 1: Aerobic oxidation pathway converting the active aldehyde to the inactive acid impurity.

Synthetic Utility: Reductive Amination Protocol

This compound is most valuable as a linker. The following protocol describes the reductive amination with a secondary amine, a standard transformation in library synthesis.

Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Objective: Couple N-ethyl-2-(4-formylphenoxy)acetamide with a secondary amine (


).

Reagents:

  • Aldehyde (1.0 eq)

  • Amine (

    
     eq)
    
  • STAB (Sodium Triacetoxyborohydride) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane) or DCM (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation (The Equilibrium):

    • Dissolve the aldehyde and amine in DCE (0.1 M concentration).

    • Add catalytic Acetic Acid (pH ~5–6).

    • Checkpoint: Stir for 30–60 mins. Monitor via TLC. You may not see the imine clearly, but the aldehyde spot should shift.

    • Why? STAB is a mild reductant; pre-forming the iminium ion accelerates the reduction and suppresses alcohol formation (direct reduction of aldehyde).

  • Reduction:

    • Add STAB in one portion.

    • Stir at Room Temperature (RT) for 4–16 hours.

    • Mechanism:[3][4] STAB selectively reduces the iminium ion over the aldehyde due to steric bulk and acetoxy electron-withdrawing effects.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution: 
      
      
      
      ).
    • Extract with DCM (x3).

    • Wash combined organics with Brine.

  • Self-Validation (QC):

    • TLC: Disappearance of starting aldehyde (

      
       in 50% EtOAc/Hex) and appearance of a more polar amine spot (stains with Ninhydrin or Dragendorff).
      
    • NMR: Disappearance of the aldehyde proton (

      
       9.8 ppm). Appearance of benzylic 
      
      
      
      protons (
      
      
      3.5–4.0 ppm).

Emergency Response & Spill Control

In the event of a spill, the primary risk is dust inhalation and surface contamination.

Visualization: Spill Decision Matrix

SpillResponse Start Spill Detected State State of Matter? Start->State Solid Solid/Powder State->Solid Liquid Solution State->Liquid ActionSolid 1. Dampen with PEG/Ethanol 2. Scoop to Waste (Avoid Dust) Solid->ActionSolid ActionLiquid 1. Absorb (Vermiculite) 2. Neutralize (Bisulfite) 3. Scoop Liquid->ActionLiquid Disposal Incinerate as Organic Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision matrix for safe containment and disposal of aldehyde-functionalized spills.

First Aid Measures
  • Inhalation: Move to fresh air immediately. Aldehydes are respiratory irritants; if coughing persists, seek medical attention (potential for delayed pulmonary edema in massive exposure, though unlikely with this solid).

  • Eye Contact: Rinse for 15 minutes.[5] Do not use neutralizing agents; water or saline only.

  • Skin Contact: Wash with soap and water.[4][5][6] Do not use alcohol (ethanol/isopropanol) to wash skin, as this may increase transdermal absorption of the amide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329799180, N-Ethyl-2-(4-formylphenoxy)acetamide. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[7] (Standard protocol reference for STAB reductions). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity and Sensitization. (General guidance on aldehyde sensitization mechanisms). Retrieved from [Link]

Sources

Methodological & Application

synthesis of chromene derivatives using N-ethyl-2-(4-formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing functionalized chromene scaffolds utilizing


-ethyl-2-(4-formylphenoxy)acetamide  as a key bifunctional building block.

By coupling the pharmacologically active acetamide moiety (common in drugs like Elacestrant) with the privileged chromene heterocycle, researchers can generate "drug-like" libraries with enhanced solubility and hydrogen-bonding potential. This guide covers the de novo synthesis of the aldehyde precursor followed by its utilization in a multicomponent reaction (MCR) to yield dihydropyrano[


]chromenes.
Key Advantages of This Protocol
  • Modular Design: The

    
    -ethyl acetamide tail is introduced early, allowing for late-stage diversification of the chromene core.
    
  • Atom Economy: The MCR step proceeds with >85% atom economy, generating water as the sole byproduct.

  • Scalability: Protocols are validated for gram-scale synthesis with minimal chromatographic purification.

Chemical Context & Retrosynthesis[1]

The target molecule is constructed via a Knoevenagel-Michael-Cyclization cascade. The specific aldehyde,


-ethyl-2-(4-formylphenoxy)acetamide (1) , serves as the electrophilic anchor.
Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Precursor Assembly: Williamson ether synthesis between 4-hydroxybenzaldehyde and

    
    -ethyl-2-chloroacetamide.
    
  • Chromene Annulation: A three-component condensation of the Aldehyde (1), Malononitrile (2), and a C-H acid such as 4-Hydroxycoumarin (3).

ReactionScheme cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Multicomponent Assembly SM1 4-Hydroxybenzaldehyde Aldehyde Precursor (1): N-ethyl-2-(4-formylphenoxy)acetamide SM1->Aldehyde K2CO3, Acetone Reflux, 6h SM2 N-Ethyl-2-chloroacetamide SM2->Aldehyde Product Target Chromene Hybrid Aldehyde->Product Piperidine (cat.) EtOH, Reflux Malo Malononitrile Malo->Product Coum 4-Hydroxycoumarin Coum->Product

Figure 1: Retrosynthetic pathway for the construction of acetamide-linked chromene derivatives.

Experimental Protocols

Part A: Synthesis of Precursor (1)

Compound:


-ethyl-2-(4-formylphenoxy)acetamide
Reaction Type:  Williamson Ether Synthesis
Materials
  • 4-Hydroxybenzaldehyde (1.0 equiv, 12.2 g for 100 mmol scale)

  • 
    -Ethyl-2-chloroacetamide (1.1 equiv, 13.4 g)
    
  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv, 27.6 g)
    
  • Potassium Iodide (

    
    ), catalytic (0.1 equiv)
    
  • Solvent: Acetone (dry) or Acetonitrile (300 mL)

Procedure
  • Activation: In a 500 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde in dry acetone. Add anhydrous

    
     and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add

    
    -ethyl-2-chloroacetamide and catalytic 
    
    
    
    .
  • Reflux: Heat the mixture to reflux (

    
    C for acetone) with vigorous magnetic stirring for 6–8 hours. Monitor by TLC (Hexane:EtOAc 6:4).
    
  • Work-up:

    • Filter the hot reaction mixture to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Pour the residue into ice-cold water (200 mL) with stirring. The product should precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (8:2).

Expected Yield: 85–92% Appearance: White crystalline solid. Validation:


 NMR should show a singlet at 

ppm (

) and the aldehyde proton at

ppm.
Part B: Multicomponent Synthesis of Chromene Derivative

Target: 2-amino-4-(4-(2-(ethylamino)-2-oxoethoxy)phenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Reaction Type: One-Pot Knoevenagel-Michael-Cyclization

Materials
  • Precursor (1) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 4-Hydroxycoumarin (1.0 mmol) (Alternatively:

    
    -naphthol or Dimedone)
    
  • Catalyst: Piperidine (10 mol%) or DABCO (10 mol%)

  • Solvent: Ethanol (5 mL)

Procedure
  • Mixing: In a 25 mL round-bottom flask, combine Precursor (1) (1 mmol), Malononitrile (1 mmol), and 4-Hydroxycoumarin (1 mmol) in 5 mL of Ethanol.

  • Catalysis: Add 2 drops of Piperidine (or 11 mg DABCO).

  • Reaction: Reflux the mixture (

    
    C) for 60–120 minutes.
    
    • Observation: The solution will typically turn from clear to yellow, followed by the formation of a heavy precipitate.

  • Termination: Cool the reaction mixture to room temperature.

  • Isolation: Filter the precipitate under vacuum.

  • Purification: Wash the solid with ice-cold ethanol (2 x 2 mL) and then diethyl ether. Recrystallize from DMF/Ethanol if necessary.

Expected Yield: 88–95% Appearance: Pale yellow to white powder.

Mechanistic Insight & Troubleshooting

Understanding the mechanism is critical for troubleshooting low yields. The reaction is a cascade:

  • Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an arylidenemalononitrile intermediate. Critical Control: This step is fast; if the intermediate precipitates too early, add a small amount of DMF to maintain solubility.

  • Michael Addition: The C-H acid (coumarin) attacks the

    
    -carbon of the intermediate.
    
  • Cyclization: Intramolecular attack of the enolate oxygen on the nitrile group, followed by tautomerization.

Mechanism Step1 Step 1: Knoevenagel Condensation (Aldehyde + Malononitrile) Inter1 Intermediate A: Arylidene-malononitrile Step1->Inter1 - H2O Step2 Step 2: Michael Addition (Attack by 4-Hydroxycoumarin) Inter1->Step2 + Coumarin Inter2 Intermediate B: Michael Adduct (Open Chain) Step2->Inter2 Step3 Step 3: Cyclization & Tautomerization (Formation of 2-amino-pyran ring) Inter2->Step3 Intramolecular O-attack Final Final Chromene Product Step3->Final

Figure 2: Mechanistic cascade for the formation of the dihydropyrano[3,2-c]chromene scaffold.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitation High solubility of intermediateConcentrate solvent to half volume; cool to

C.
Sticky Gum Formation Incomplete cyclizationContinue reflux for 30 mins; add more catalyst (Piperidine).
Low Yield Hydrolysis of acetamideEnsure reagents are dry; do not use strong aqueous acids/bases.
Impurity (Red Color) Oxidation of phenolPerform reaction under

atmosphere (rarely needed).

Structural Characterization Data (Representative)

For the synthesized derivative: 2-amino-4-(4-(2-(ethylamino)-2-oxoethoxy)phenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile

  • IR (

    
    ):  3400-3300 (
    
    
    
    , NH), 2200 (
    
    
    ), 1710 (
    
    
    ester/lactone), 1660 (
    
    
    amide).
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       1.10 (t, 3H, 
      
      
      
      )
    • 
       3.15 (q, 2H, 
      
      
      
      -N)
    • 
       4.45 (s, 2H, 
      
      
      
      )
    • 
       4.60 (s, 1H, CH-pyran)
      
    • 
       7.20 (s, 2H, 
      
      
      
      ,
      
      
      exchangeable)
    • 
       6.90–8.00 (m, Ar-H)[1]
      
    • 
       8.15 (t, 1H, NH-amide)
      
  • 
     NMR:  Signals for 
    
    
    
    (amide and lactone),
    
    
    , and aliphatic carbons (
    
    
    ) must be distinct.

References

  • Omar, R. S., et al. (2021). "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide." Arkivoc, 2021(x), 164-177. Source: Relevance: Primary protocol source for phenoxy-acetamide substituted chromenes.

  • El-Agrody, A. M., et al. (2014). "Microwave-assisted synthesis of 2-amino-4H-chromene derivatives." Research on Chemical Intermediates, 40, 1573–1587. Source: Relevance: Validation of MCR conditions and catalyst choices.

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 18423176, N-[2-(4-Formylphenyl)ethyl]acetamide." Source: Relevance: Structural data on the acetamide-aldehyde precursors and their pharmaceutical relevance (Elacestrant intermediates).

  • Organic Syntheses. "Malononitrile." Org.[2][3][4] Synth. 1941, Coll.[5] Vol. 1, p.179.[5] Source: Relevance: Fundamental handling and properties of the key reagent malononitrile.[5]

Sources

Application Note: Synthesis and Evaluation of Phenoxyacetamide-Based Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rational Design

Executive Summary

This application note details the synthetic workflow and biological validation of phenoxyacetamide derivatives designed as acetylcholinesterase (AChE) inhibitors. Due to the complex pathophysiology of Alzheimer’s Disease (AD), modern drug discovery targets dual-binding site inhibitors that interact with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.[1]

The phenoxyacetamide scaffold is a privileged linker in this domain. The phenoxy moiety provides hydrophobic interactions suitable for the PAS, while the acetamide linkage offers essential hydrogen-bonding capabilities and optimal spacing to bridge the CAS and PAS, often mimicking the topology of Donepezil.

Structural Activity Relationship (SAR) Logic
  • The Phenoxy Head: Mimics the indanone ring of Donepezil; engages in

    
     stacking with Trp286 in the PAS.
    
  • The Acetamide Linker: A 2-carbon spacer (via the acetyl group) provides the requisite 4–5 Å distance to span the enzyme gorge. The amide nitrogen acts as a hydrogen bond donor.

  • The Amine Tail: Typically a benzyl-piperidine or similar basic heterocycle, designed to interact with the CAS (Trp86/Glu202) via cation-

    
     interactions.
    

Chemical Synthesis Protocol

Synthetic Pathway Overview

The synthesis follows a convergent two-step strategy: (1) Williamson ether synthesis to generate the phenoxyacetic acid precursor, followed by (2) Amide coupling with the desired secondary amine.

SynthesisPath Phenol Substituted Phenol (Start Material) Ester Phenoxy Ester Intermediate Phenol->Ester Reflux, 4-6h ClAc Ethyl Chloroacetate (+ K2CO3/KI) ClAc->Ester Acid 2-Phenoxyacetic Acid Ester->Acid RT, 2h Hydrolysis Hydrolysis (LiOH/THF) Hydrolysis->Acid Product Final Phenoxyacetamide Inhibitor Acid->Product Amidation, RT, 12h Amine Secondary Amine (e.g., Benzylpiperidine) Amine->Product Coupling Coupling Agents (EDCI/HOBt) Coupling->Product

Figure 1: Convergent synthetic pathway for phenoxyacetamide AChE inhibitors.

Step 1: Synthesis of 2-Phenoxyacetic Acid (The "Head")

Reagents:

  • Substituted Phenol (1.0 eq)

  • Ethyl chloroacetate (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, catalytic, 0.1 eq)

  • Solvent: Acetone or Acetonitrile (dry)

Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol in dry acetone (0.5 M concentration). Add anhydrous

    
    . Stir at room temperature (RT) for 30 minutes to facilitate deprotonation.
    
    • Expert Tip: The color often shifts (e.g., to yellow/orange) as the phenoxide anion forms.

  • Alkylation: Add ethyl chloroacetate dropwise. Add catalytic KI (accelerates the reaction via Finkelstein exchange).

  • Reflux: Heat the mixture to reflux (

    
    C for acetone) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
    
  • Workup: Filter off the inorganic salts (

    
    /KCl). Evaporate the solvent in vacuo.
    
  • Hydrolysis: Dissolve the crude ester in THF:Water (3:1). Add LiOH (3.0 eq). Stir at RT for 2 hours.

  • Isolation: Acidify to pH 2 with 1M HCl. The carboxylic acid usually precipitates. Filter and dry. Recrystallize from Ethanol/Water if necessary.

Step 2: Amide Coupling (The "Linker")

Reagents:

  • 2-Phenoxyacetic Acid (from Step 1) (1.0 eq)

  • Secondary Amine (e.g., 4-benzylpiperidine) (1.0 eq)

  • EDCI

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq) or Oxyma Pure

  • Base: DIPEA (3.0 eq)

  • Solvent: DCM or DMF (anhydrous)

Protocol:

  • Activation: Dissolve the phenoxyacetic acid in DCM (0.2 M) under

    
     atmosphere. Add EDCI, HOBt, and DIPEA. Stir for 15 minutes at 
    
    
    
    C.
  • Coupling: Add the amine. Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Quench & Wash: Dilute with excess DCM. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/EDCI)

    • Sat.

      
       (removes unreacted acid/HOBt)
      
    • Brine

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0 
    
    
    
    5% MeOH in DCM).

Biological Validation: Modified Ellman’s Assay

To validate the efficacy of the synthesized compounds, we utilize a modified spectrophotometric Ellman’s assay adapted for 96-well microplates.

Assay Principle

AChE hydrolyzes the substrate Acetylthiocholine (ATCI) to produce Thiocholine .[2][3] Thiocholine reacts with DTNB (Ellman's Reagent) to release the yellow chromophore 5-thio-2-nitrobenzoate (TNB) , measurable at 412 nm.[2][3] Inhibitors reduce the rate of TNB production.[2][3]

EllmanAssay Substrate Acetylthiocholine (ATCI) Thiocholine Thiocholine (R-SH) Substrate->Thiocholine Hydrolysis Enzyme AChE Enzyme (Active) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex + Inhibitor Enzyme->Thiocholine Hydrolysis Inhibitor Phenoxyacetamide Inhibitor Complex->Thiocholine Blocked TNB TNB Anion (Yellow Color) Thiocholine->TNB + DTNB DTNB DTNB (Ellman's Reagent) DTNB->TNB Readout Absorbance @ 412 nm TNB->Readout

Figure 2: Mechanism of the Ellman Assay.[3] Inhibitors prevent the formation of Thiocholine, reducing the yellow signal.[2][3]

Reagent Preparation
ReagentConcentrationPreparation Notes
Buffer A 100 mMPhosphate buffer (pH 8.[3]0)
AChE Stock 500 U/mLDissolve lyophilized powder (e.g., Electrophorus electricus) in Buffer A. Aliquot and freeze at -80°C.
DTNB 10 mMDissolve in Buffer A. Prepare fresh or store at 4°C in dark (stable for 1 week).
ATCI 15 mMAcetylthiocholine Iodide in water. Prepare Fresh Daily.
Test Compounds VariableDissolve in 100% DMSO (10 mM stock). Dilute in Buffer A so final DMSO < 1%.
Microplate Protocol (Step-by-Step)
  • Blanking: Add 140 µL of Buffer A to all wells.

  • Inhibitor Addition: Add 20 µL of the test compound (at varying concentrations:

    
     to 
    
    
    
    M) to test wells. Use 20 µL of vehicle (buffer/DMSO) for "100% Activity" control.
  • Enzyme Addition: Add 20 µL of AChE solution (0.1 U/mL final conc) to all wells except the substrate blanks.

  • Incubation: Incubate at 25°C for 15 minutes . This allows the inhibitor to bind (CAS/PAS interaction).[4]

  • Substrate/DTNB Addition: Add 10 µL of DTNB (10 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.

  • Measurement: Immediately place in a plate reader. Measure Absorbance at 412 nm in kinetic mode (every 30 seconds for 5 minutes).

Data Analysis

Calculate the velocity (


) of the reaction (slope of Abs vs. Time) for each well.


Plot % Inhibition vs. Log[Concentration] to determine the IC50 using non-linear regression (e.g., GraphPad Prism).

Troubleshooting & Expert Insights

Synthesis Challenges
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete alkylation due to moisture.Ensure

is anhydrous. Add 0.1 eq KI. Switch solvent to DMF if reactivity is low.
Racemization Not applicable for glycine backbone, but relevant if chiral amines are used.Use HOBt or Oxyma to suppress racemization during coupling. Keep temp at 0°C during activation.
Oily Product Residual DMF or impurities.Perform an ether/hexane wash. If product is tertiary amide, convert to HCl salt (add HCl/Ether) to precipitate a solid.
Assay Troubleshooting
  • High Background Color: DTNB degrades over time. If the blank wells are yellow, prepare fresh DTNB.

  • Non-Linear Kinetics: Substrate depletion. Reduce the enzyme concentration or shorten the measurement window.

  • False Positives: Some amines react with DTNB. Always run a "Compound + DTNB" blank (no enzyme/substrate) to check for chemical reactivity.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Cheung, J., Rudolph, M. J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important carbamates. Journal of Medicinal Chemistry, 55(22), 10282–10286. Link

  • Sheng, R., et al. (2009). Design, synthesis and evaluation of 2-phenoxy-indan-1-one derivatives as dual-acting inhibitors of acetylcholinesterase. Bioorganic & Medicinal Chemistry, 17(18), 6692-6698. Link

  • BenchChem Protocols. (2025). Application Notes for Ellman's Method in AChE/BChE Inhibition Assays. BenchChem Application Library. Link

Sources

Leveraging N-ethyl-2-(4-formylphenoxy)acetamide in Multicomponent Reactions for Novel Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

< APPLICATION NOTES & PROTOCOLS

Senior Application Scientist Note:

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of N-ethyl-2-(4-formylphenoxy)acetamide as a versatile building block in multicomponent reactions (MCRs). MCRs are powerful tools in modern synthetic chemistry, enabling the construction of complex, drug-like molecules in a single, atom-economical step.[1][2][3] While N-ethyl-2-(4-formylphenoxy)acetamide is a promising but not extensively documented substrate, its core reactivity is centered on the aromatic aldehyde functional group.

The protocols herein are built upon well-established, peer-reviewed methodologies for structurally analogous benzaldehydes. This approach provides a robust and scientifically sound starting point for exploring the synthetic potential of this specific scaffold. The inherent flexibility of MCRs allows for the rapid generation of diverse chemical libraries, making this an invaluable strategy for lead discovery and optimization.[4][5]

Core Reagent: Physicochemical Properties

N-ethyl-2-(4-formylphenoxy)acetamide serves as the aldehyde component in the reactions described. Its structure incorporates an amide and an ether linkage, functionalities that can contribute to the pharmacokinetic properties of the final products.

PropertyValue
IUPAC Name N-ethyl-2-(4-formylphenoxy)acetamide
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Appearance Off-white to pale yellow solid (predicted)
Structure

The Ugi Four-Component Reaction (U-4CR): Synthesis of Peptidomimetics

The Ugi reaction is a cornerstone of MCRs, renowned for its ability to rapidly generate complex α-acylamino amides, which are excellent mimics of peptide structures (peptidomimetics).[5][6][7][8] This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis.[4][8]

Mechanistic Rationale & Workflow

The reaction is initiated by the formation of an imine from the aldehyde and amine. This is followed by the nucleophilic addition of the isocyanide and the carboxylic acid, culminating in an irreversible Mumm rearrangement to yield the stable bis-amide product.[4][5][8] The use of polar protic solvents like methanol or trifluoroethanol (TFE) is common as they facilitate the intermediate steps.[1]

Ugi_Workflow cluster_prep Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P Prepare Solutions: - Aldehyde in MeOH - Amine in MeOH - Carboxylic Acid in MeOH - Isocyanide R Combine Reactants Stir at RT (12-24h) Monitor by TLC P->R W Concentrate in vacuo R->W P2 Purify via Column Chromatography (e.g., EtOAc/Hexanes) W->P2 A Characterize Product (NMR, MS, IR) P2->A

Caption: General workflow for the Ugi four-component synthesis.

Protocol: Synthesis of a Peptidomimetic Scaffold

This protocol describes a general procedure for the Ugi reaction using N-ethyl-2-(4-formylphenoxy)acetamide.

Materials & Equipment:

  • N-ethyl-2-(4-formylphenoxy)acetamide

  • Benzylamine (or other primary amine)

  • Acetic acid (or other carboxylic acid)

  • tert-Butyl isocyanide (or other isocyanide)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask, magnetic stirrer, TLC plates, standard glassware

  • Rotary evaporator, column chromatography setup (silica gel)

Stoichiometry Table:

ComponentM.W. ( g/mol )Eq.Moles (mmol)Mass/Volume
N-ethyl-2-(4-formylphenoxy)acetamide207.231.01.0207 mg
Benzylamine107.151.11.1118 mg (121 µL)
Acetic Acid60.051.11.166 mg (63 µL)
tert-Butyl Isocyanide83.131.11.191 mg (123 µL)
Methanol (Solvent)---5.0 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-ethyl-2-(4-formylphenoxy)acetamide (207 mg, 1.0 mmol).

  • Dissolve the aldehyde in 5.0 mL of anhydrous methanol.

  • Sequentially add benzylamine (121 µL, 1.1 mmol), acetic acid (63 µL, 1.1 mmol), and finally tert-butyl isocyanide (123 µL, 1.1 mmol) to the stirred solution at room temperature.[6]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Ugi product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expert Insight: The success of the Ugi reaction relies on the formation of the initial imine. For less reactive amines or aldehydes, switching to a more polar solvent like 2,2,2-trifluoroethanol (TFE) can significantly improve reaction rates and yields.[1]

The Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic scaffold prevalent in many pharmacologically active compounds, including calcium channel blockers.[2][9] The reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[10][11]

Mechanistic Rationale & Workflow

This reaction is typically catalyzed by a Brønsted or Lewis acid.[2][10] The most accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This intermediate is then trapped by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[3][12]

Biginelli_Mechanism Aldehyde Aldehyde (Ar-CHO) Imine N-Acyliminium Ion Intermediate Aldehyde->Imine + Urea, H⁺ Urea Urea Urea->Imine Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Tautomerization Catalyst Acid Catalyst (H⁺) Catalyst->Imine Adduct Open-Chain Adduct Imine->Adduct + Enolate Enolate->Adduct DHPM Final DHPM Product Adduct->DHPM Cyclization & -H₂O

Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.

Protocol: Synthesis of a DHPM Derivative

This protocol provides an efficient, solvent-free method for the Biginelli reaction.

Materials & Equipment:

  • N-ethyl-2-(4-formylphenoxy)acetamide

  • Ethyl acetoacetate

  • Urea

  • Catalyst (e.g., Montmorillonite-KSF, Yb(OTf)₃, or a few drops of conc. HCl)[2][13]

  • Round-bottom flask, condenser, heating mantle

  • Ethanol (for recrystallization)

Stoichiometry Table:

ComponentM.W. ( g/mol )Eq.Moles (mmol)Mass/Volume
N-ethyl-2-(4-formylphenoxy)acetamide207.231.02.0414 mg
Ethyl Acetoacetate130.141.02.0260 mg (255 µL)
Urea60.061.53.0180 mg
Catalyst (e.g., Montmorillonite-KSF)-cat.-~20 mg

Procedure:

  • In a 50 mL round-bottom flask, combine N-ethyl-2-(4-formylphenoxy)acetamide (414 mg, 2.0 mmol), ethyl acetoacetate (255 µL, 2.0 mmol), urea (180 mg, 3.0 mmol), and the acid catalyst.

  • Heat the mixture to 80-100 °C (using an oil bath) with stirring for 1-2 hours. For solvent-free conditions, the mixture will become a melt.[14] Alternatively, the reaction can be run under reflux in ethanol.[11]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Add 10 mL of cold water to the flask. The solid product should precipitate. If the product oils out, scratch the flask to induce crystallization.

  • Collect the solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

  • Characterize the final product using ¹H NMR, IR (noting C=O and N-H stretches), and Mass Spectrometry.

Trustworthiness Note: The Biginelli reaction is highly reliable for a wide range of aromatic aldehydes.[12][15] Electron-withdrawing or -donating groups on the phenyl ring can affect reaction times but generally do not impede product formation.[14]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[16][17][18] It is one of the first MCRs discovered and provides a direct route to functionalized ester-amide structures.

Protocol: Synthesis of an α-Acyloxy Amide

This reaction is typically performed at high concentrations in aprotic solvents.

Materials & Equipment:

  • N-ethyl-2-(4-formylphenoxy)acetamide

  • Benzoic acid (or other carboxylic acid)

  • Cyclohexyl isocyanide (or other isocyanide)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

Stoichiometry Table:

ComponentM.W. ( g/mol )Eq.Moles (mmol)Mass/Volume
N-ethyl-2-(4-formylphenoxy)acetamide207.231.01.0207 mg
Benzoic Acid122.121.01.0122 mg
Cyclohexyl Isocyanide109.181.01.0109 mg (124 µL)
Dichloromethane (Solvent)---2.0 mL

Procedure:

  • Combine N-ethyl-2-(4-formylphenoxy)acetamide (207 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol) in a vial with 2.0 mL of anhydrous DCM.

  • Add cyclohexyl isocyanide (124 µL, 1.0 mmol) to the solution.

  • Seal the vial and stir the mixture at room temperature for 24-48 hours. The reaction's progress can be monitored by TLC.

  • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess carboxylic acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, EtOAc/Hexanes) to yield the pure α-acyloxy amide.

  • Characterize the product by NMR and Mass Spectrometry.

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR for producing 1,4-dihydropyridine (1,4-DHP) derivatives.[9] These scaffolds are crucial in medicinal chemistry, most notably as antihypertensive agents.[19][20] The reaction involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[19]

Protocol: Synthesis of a 1,4-Dihydropyridine

This protocol follows a traditional and reliable method for Hantzsch synthesis.[19]

Materials & Equipment:

  • N-ethyl-2-(4-formylphenoxy)acetamide

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate (or aqueous ammonia)

  • Ethanol

  • Standard reflux apparatus

Stoichiometry Table:

ComponentM.W. ( g/mol )Eq.Moles (mmol)Mass/Volume
N-ethyl-2-(4-formylphenoxy)acetamide207.231.02.0414 mg
Ethyl Acetoacetate130.142.04.0520 mg (510 µL)
Ammonium Acetate77.081.22.4185 mg
Ethanol (Solvent)---10 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve N-ethyl-2-(4-formylphenoxy)acetamide (414 mg, 2.0 mmol), ethyl acetoacetate (510 µL, 4.0 mmol), and ammonium acetate (185 mg, 2.4 mmol) in 10 mL of ethanol.

  • Attach a condenser and heat the mixture to reflux (approx. 78 °C) with stirring for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the cooled solution. If not, slowly add cold water to induce precipitation.

  • Collect the solid by vacuum filtration, wash with a cold 1:1 ethanol/water mixture, and dry.

  • The product can be further purified by recrystallization from ethanol if necessary.

  • Characterize the 1,4-dihydropyridine product by NMR and Mass Spectrometry.

References

  • Synthesis of Conformationally Constrained Peptidomimetics using Multicomponent Reactions. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions. National Center for Biotechnology Information (PMC).[Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. National Center for Biotechnology Information (PMC).[Link]

  • Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry.[Link]

  • Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Publishing.[Link]

  • Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. National Institutes of Health (NIH).[Link]

  • Ugi Reaction: A Comprehensive Guide. Sindh Health.[Link]

  • Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. MDPI.[Link]

  • Ugi reaction. Wikipedia.[Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Center for Biotechnology Information (PMC).[Link]

  • Applications of the Ugi reaction with ketones. National Center for Biotechnology Information (PMC).[Link]

  • Learning from the Hantzsch synthesis. ACS Publications.[Link]

  • Ugi Reaction. Organic Chemistry Portal.[Link]

  • Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach. OAR@UM.[Link]

  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Publication Corporation.[Link]

  • Passerini reaction. Wikipedia.[Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of Functionalized Pseudopeptides through Five-Component Sequential Ugi/Nucleophilic Reaction of N-Substituted 2-Alkynamides with Hydrazides. The Journal of Organic Chemistry - ACS Publications.[Link]

  • COMBINATORIAL SYNTHESIS OF PEPTIDOMIMETICS USING DIGITAL MICROFLUIDICS. University of Toronto.[Link]

  • Passerini Reaction. Organic Chemistry Portal.[Link]

  • Passerini Reaction Mechanism, Examples, and Applications. Chemistry Notes.[Link]

  • The Biginelli model reaction under study: benzaldehyde (1a), methyl acetoacetate (2a) and urea (3). ResearchGate.[Link]

  • Biginelli reaction – Knowledge and References. Taylor & Francis.[Link]

  • Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. PubMed Central.[Link]

  • DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset.[Link]

  • Passerini reaction involving benzoic acid (1 a), benzaldehyde (2 a) and... ResearchGate.[Link]

  • Use of halogen-substituted aldehydes with α-amino acids. ResearchGate.[Link]

Sources

procedure for coupling N-ethyl-2-chloroacetamide with 4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-(4-Formylphenoxy)-N-ethylacetamide via Williamson Ether Coupling

Executive Summary

This application note details the optimized protocol for the synthesis of 2-(4-formylphenoxy)-N-ethylacetamide (CAS 746608-49-1) via the coupling of 4-hydroxybenzaldehyde and N-ethyl-2-chloroacetamide .

This transformation utilizes a Williamson Ether Synthesis strategy, modified with Finkelstein catalysis (Potassium Iodide) to enhance reaction kinetics. The resulting ether linkage is a critical structural motif in medicinal chemistry, serving as a linker in proteolysis-targeting chimeras (PROTACs) and a scaffold in various anticonvulsant and anti-inflammatory agents.

Key Advantages of this Protocol:

  • Operational Simplicity: Avoids moisture-sensitive hydrides (e.g., NaH) in favor of carbonate bases.

  • Enhanced Kinetics: Utilizes in situ halide exchange (Cl

    
     I) to overcome the lower reactivity of chloroacetamides.
    
  • Scalability: Designed for milligram to multi-gram scale with non-chromatographic purification options.

Reaction Mechanism & Rationale

The synthesis proceeds via an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 nucleophilic substitution .[1][2] The reaction involves two distinct mechanistic phases, often occurring simultaneously:[2]
  • Deprotonation: The mild base (

    
    ) deprotonates the phenol (4-hydroxybenzaldehyde, 
    
    
    
    ) to generate the phenoxide anion.
  • Finkelstein Exchange (Catalytic): The added Potassium Iodide (

    
    ) reacts with the alkyl chloride (N-ethyl-2-chloroacetamide) to form the more reactive alkyl iodide in situ.
    
  • Substitution: The phenoxide nucleophile attacks the

    
    -carbon of the acetamide, displacing the halide to form the ether bond.
    
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Phenol 4-Hydroxybenzaldehyde Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Product 2-(4-formylphenoxy)-N-ethylacetamide (Product) Phenoxide->Product SN2 Attack AlkylCl N-ethyl-2-chloroacetamide (Substrate) AlkylI N-ethyl-2-iodoacetamide (Reactive Intermediate) AlkylCl->AlkylI Finkelstein Exchange (Cl -> I) KI KI (Catalyst) KI->AlkylI AlkylI->Product Leaving Group (-I)

Figure 1: Mechanistic pathway showing base-mediated deprotonation and KI-catalyzed halide exchange.

Experimental Protocol

Two methods are provided. Method A is the standard high-throughput approach using DMF (faster, higher solubility). Method B is a "greener" alternative using Acetone (easier workup, slower).

Materials Required
ReagentMW ( g/mol )Equiv.[3][4]Role
4-Hydroxybenzaldehyde 122.121.0Nucleophile
N-Ethyl-2-chloroacetamide 121.571.1 - 1.2Electrophile
Potassium Carbonate (

)
138.212.0 - 3.0Base
Potassium Iodide (

)
166.000.1 - 0.2Catalyst
DMF (Method A)--Solvent (Anhydrous)
Acetone (Method B)--Solvent (Reagent Grade)
Method A: High-Efficiency Synthesis (DMF)

Recommended for difficult substrates or rapid synthesis.

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Solubilization: Add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and anhydrous DMF (10 mL). Stir until dissolved.

  • Base Addition: Add anhydrous

    
      (2.76 g, 20.0 mmol). The mixture will become heterogeneous. Stir for 15 minutes at Room Temperature (RT) to ensure phenoxide formation.
    
  • Electrophile Addition: Add N-ethyl-2-chloroacetamide (1.33 g, 11.0 mmol) and

    
      (166 mg, 1.0 mmol).
    
  • Reaction: Heat the mixture to 80°C for 3–5 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes; Product

    
    ).
    
  • Quench & Workup:

    • Cool the reaction to RT.

    • Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

    • If solid forms: Filter via vacuum filtration, wash with water (

      
       mL), and dry.
      
    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with water (
      
      
      
      ), brine (
      
      
      ), dry over
      
      
      , and concentrate in vacuo.
Method B: Green Synthesis (Acetone)

Recommended for scale-up where DMF removal is difficult.

  • Setup: 100 mL RBF with reflux condenser.

  • Mixing: Combine 4-hydroxybenzaldehyde (10 mmol),

    
      (30 mmol), and 
    
    
    
    (0.2 mmol) in Acetone (30 mL).
  • Reflux: Add N-ethyl-2-chloroacetamide (11 mmol) and heat to Reflux (56°C) for 6–12 hours.

  • Workup:

    • Filter the hot reaction mixture to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate to dryness.

    • Recrystallize the residue from Ethanol/Water (9:1) if necessary.[1]

Process Control & Troubleshooting

Workflow Logic (DOT Visualization)

Workflow Start Start: Dissolve Phenol AddBase Add K2CO3 Stir 15 min (Deprotonation) Start->AddBase AddReagents Add Chloroacetamide + KI AddBase->AddReagents Heat Heat (80°C DMF or Reflux Acetone) AddReagents->Heat CheckTLC TLC Check (Is Phenol consumed?) Heat->CheckTLC CheckTLC->Heat No Quench Pour into Ice Water CheckTLC->Quench Yes Precipitate Did Solid Form? Quench->Precipitate Filter Vacuum Filtration (Wash with H2O) Precipitate->Filter Yes Extract Extract w/ EtOAc Wash w/ Brine Precipitate->Extract No (Oiling out) Recryst Recrystallize (EtOH/H2O) Filter->Recryst Extract->Recryst

Figure 2: Decision tree for reaction monitoring and workup.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Incomplete deprotonation or old reagents.Ensure

is anhydrous (dry in oven). Increase

load to 0.5 eq.
"Oiling Out" Product melting point depressed by impurities.Seed with crystal if available. Cool aqueous mixture to 0°C. Use extraction method (Method A, step 6b).
Dark Coloration Oxidation of phenol or DMF decomposition.Conduct reaction under Nitrogen/Argon atmosphere. Keep temp <90°C.
Side Products C-alkylation (rare) or hydrolysis of amide.Ensure strict temperature control. Do not use strong bases like NaOH/KOH which may hydrolyze the amide.

Characterization Data (Expected)

Based on literature precedents for the N-phenyl and N-substituted analogs [3, 4], the expected spectral data for 2-(4-formylphenoxy)-N-ethylacetamide is:

  • Physical State: White to pale yellow solid.

  • Melting Point: Expected range 110–130°C (Analogous N-phenyl derivative MP is 118-120°C [3]).

  • IR (

    
    ):  ~3280 (NH stretch), 1690 (Aldehyde C=O), 1660 (Amide C=O), 1240 (Ether C-O).
    
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.88 (s, 1H, CHO)
      
    • 
       8.20 (br t, 1H, NH)
      
    • 
       7.90 (d, 2H, Ar-H ortho to CHO)
      
    • 
       7.15 (d, 2H, Ar-H ortho to ether)
      
    • 
       4.60 (s, 2H, 
      
      
      
      )
    • 
       3.10-3.20 (m, 2H, 
      
      
      
      )
    • 
       1.05 (t, 3H, 
      
      
      
      )

References

  • Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Byju's. (n.d.). "Williamson Ether Synthesis - Mechanism, Conditions." Retrieved from [Link]

  • Omar, R. S., et al. (2021).[5] "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide." Arkivoc, 2021(x), 0-0.[5] Retrieved from [Link]

  • Royal Society of Chemistry. (2014). "Supplementary Information: Synthesis of N-aryl 2-chloroacetamides..." Retrieved from [Link]

  • Abdel-Latif, E., et al. (2019).[6] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications. Retrieved from [Link]

Sources

preparation of Schiff bases from N-ethyl-2-(4-formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis & Optimization of Schiff Bases derived from N-ethyl-2-(4-formylphenoxy)acetamide

Executive Summary & Chemical Rationale

This application note details the protocol for synthesizing Schiff bases (imines) utilizing N-ethyl-2-(4-formylphenoxy)acetamide as the primary scaffold. This specific aldehyde precursor is of high value in medicinal chemistry, serving as a structural intermediate for selective estrogen receptor degraders (SERDs) like Elacestrant.[1]

Pharmacophore Hybridization: The target molecules combine two bioactive moieties:

  • Phenoxyacetamide Core: Known for modulating analgesic and antimicrobial activity.

  • Azomethine Linkage (-C=N-): A versatile pharmacophore essential for binding to metal ions and biological targets (e.g., DNA intercalation, enzyme inhibition).

This guide provides a self-validating workflow, moving from the synthesis of the aldehyde scaffold to the final Schiff base condensation, supported by mechanistic insights and troubleshooting matrices.

Precursor Synthesis: The Scaffold

Before Schiff base condensation, the aldehyde scaffold must be prepared via a Williamson ether synthesis.

Reaction: 4-Hydroxybenzaldehyde +


-Ethyl-2-chloroacetamide 


-Ethyl-2-(4-formylphenoxy)acetamide
Protocol A: Synthesis of N-ethyl-2-(4-formylphenoxy)acetamide
  • Reagents:

    • 4-Hydroxybenzaldehyde (1.0 eq)

    • 
      -Ethyl-2-chloroacetamide (1.1 eq)
      
    • Potassium Carbonate (

      
      ), anhydrous (2.0 eq)
      
    • Potassium Iodide (KI), catalytic amount (0.1 eq) – accelerates the reaction via Finkelstein-like substitution.

    • Solvent: Acetone (dry) or DMF.

  • Procedure:

    • Activation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (10 mmol) in dry acetone (30 mL). Add anhydrous

      
       (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Alkylation: Add

      
      -ethyl-2-chloroacetamide (11 mmol) and catalytic KI.
      
    • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

    • Workup:

      • Cool to room temperature.[2][3]

      • Pour the mixture into crushed ice-water (100 mL).

      • The solid product will precipitate.[2] Filter the solid.[2][4]

      • Wash with cold water (3x) to remove inorganic salts.

    • Purification: Recrystallize from ethanol to yield white/pale yellow crystals.

Schiff Base Condensation Protocol

This section details the acid-catalyzed condensation of the prepared aldehyde with primary amines.

Reaction: Aldehyde + Amine


 Schiff Base (Imine)
Protocol B: General Condensation Procedure
ComponentStoichiometryRole
Scaffold (Aldehyde)1.0 eqElectrophile (Carbonyl source)
Primary Amine 1.0 - 1.1 eqNucleophile (e.g., substituted aniline, aminothiazole)
Glacial Acetic Acid 2-3 dropsCatalyst (Activates carbonyl)
Ethanol (Absolute) 10-15 mL/mmolSolvent (Promotes precipitation of product)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of N-ethyl-2-(4-formylphenoxy)acetamide in 10 mL of absolute ethanol. Slight heating may be required.

  • Amine Addition: Add 1.0 mmol of the target primary amine.

    • Note: If the amine is a salt (e.g., hydrochloride), add 1.0 eq of Sodium Acetate to neutralize it in situ.

  • Catalysis: Add 2–3 drops of glacial acetic acid. The pH should be approximately 4–5.

  • Reflux: Attach a reflux condenser and heat the mixture at 78°C for 4–8 hours.

    • Checkpoint: The solution often changes color (yellow/orange) indicating imine formation.

  • Isolation:

    • Method A (Precipitate forms): If solid forms during reflux or upon cooling, filter immediately and wash with cold ethanol.

    • Method B (No precipitate): Concentrate the solvent to 1/3 volume using a rotary evaporator, then cool in an ice bath for 1 hour.

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture.

Mechanistic Insights & Workflow Visualization

Understanding the mechanism is critical for troubleshooting. The reaction relies on the reversible nucleophilic attack of the amine on the carbonyl carbon.

Key Mechanistic Driver: Water removal. Since the reaction is an equilibrium, removing water (via molecular sieves or Dean-Stark trap in large scale) drives the reaction to completion (Le Chatelier's Principle).

Visualization 1: Synthetic Workflow & Mechanism

SchiffBaseWorkflow Start Start: 4-Hydroxybenzaldehyde Step1 Step 1: Williamson Ether Synthesis (+ N-ethyl-2-chloroacetamide) Start->Step1 K2CO3, Reflux Inter Intermediate Scaffold: N-ethyl-2-(4-formylphenoxy)acetamide Step1->Inter Precipitation & Wash Step2 Step 2: Acid-Catalyzed Condensation (+ Primary Amine, H+, EtOH) Inter->Step2 Mech1 Mechanism: Protonation of C=O Step2->Mech1 AcOH Catalyst Mech2 Mechanism: Nucleophilic Attack (Carbinolamine Formation) Mech1->Mech2 Mech3 Mechanism: Dehydration (-H2O) Mech2->Mech3 Product Final Product: Schiff Base (Azomethine) Mech3->Product Irreversible Step

Caption: Figure 1. Integrated synthetic workflow from commercial precursors to final Schiff base, highlighting the acid-catalyzed mechanistic pathway.

Characterization & Validation

To ensure the protocol was successful, compare the spectral data of the precursor and the product.

Table 1: Key Spectroscopic Markers

TechniqueFunctional GroupPrecursor Signal (Aldehyde)Product Signal (Schiff Base)Validation Logic
FT-IR Carbonyl (C=O)Strong band @ 1680–1700 cm⁻¹Absent or shifted (Amide C=O remains)Disappearance confirms aldehyde consumption.
FT-IR Azomethine (C=N)AbsentNew band @ 1600–1630 cm⁻¹ Appearance confirms imine formation.
¹H-NMR Aldehyde Proton (-CHO)Singlet @ 9.8–10.0 ppmAbsent Confirms conversion.
¹H-NMR Imine Proton (-CH=N-)AbsentSinglet @ 8.2–8.8 ppm Diagnostic signal for Schiff bases.
¹H-NMR Amide NHBroad singlet @ 8.0–8.5 ppmBroad singlet @ 8.0–8.5 ppmRemains relatively unchanged (Internal Standard).

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
No Precipitate Product is too soluble in EtOH.Evaporate solvent to 50%; add cold water dropwise to induce turbidity; refrigerate.
Oiling Out Impurities or incomplete dehydration.Decant solvent; triturate the oil with diethyl ether or hexane to induce crystallization.
Low Yield Reversible hydrolysis (Water presence).Add 3Å molecular sieves to the reaction; ensure ethanol is absolute (anhydrous).
Starting Material Remains Amine nucleophilicity is low (e.g., nitro-anilines).Increase reflux time (12h+); increase catalyst load; switch solvent to higher boiling point (e.g., n-Propanol).

References

  • Synthesis of Phenoxyacetamide Schiff Bases

    • Omar, R. S., et al. (2021).[5] Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc.

  • Mechanistic Insight (Acid Catalysis)

    • Jencks, W. P. (1959).[6] On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society.[6]

  • N-Ethyl-2-(4-formylphenoxy)

    • Ningbo Inno Pharmchem. (2025).[7] Advanced Synthesis Techniques for N-Ethyl-2-(4-Formylphenyl)Acetamide.

  • Biological Activity of Phenoxy Derivatives

    • Mauf, R. M., et al. (2014). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal.

Sources

Application Notes and Protocols: The Versatility of Formylphenoxy Linkers in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Diverse Molecular Architectures

In the landscape of solid-phase synthesis, the choice of a linker is paramount, dictating the conditions for both immobilization and cleavage, and ultimately influencing the design of the final molecule. Among the diverse array of linkers available, formylphenoxy-based linkers have emerged as a versatile and powerful tool for the synthesis of a wide range of complex molecules, including cyclic peptides, modified peptides, and various small organic molecules. Their utility stems from the unique reactivity of the aldehyde functionality, which allows for a variety of immobilization and cleavage strategies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of formylphenoxy linkers, offering detailed protocols and insights into their mechanism of action.

The core principle behind formylphenoxy linkers lies in the immobilization of primary amines through reductive amination, forming a stable secondary amine linkage to the solid support. This linkage is robust enough to withstand the rigors of Fmoc-based solid-phase peptide synthesis (SPPS) while being susceptible to cleavage under specific acidic conditions. This key characteristic opens up avenues for creative synthetic strategies that are not easily accessible with other linker types.

Mechanism of Action: The Chemistry of Immobilization and Cleavage

The functionality of formylphenoxy linkers is rooted in two key chemical transformations: reductive amination for immobilization and acid-catalyzed cleavage for release of the final product.

Immobilization via Reductive Amination

The process begins with the reaction of a primary amine, typically the N-terminus of a peptide or an amino-functionalized small molecule, with the aldehyde group of the formylphenoxy linker attached to the solid support. This reaction forms an intermediate imine (Schiff base), which is then reduced in situ to a stable secondary amine. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is critical; milder reagents are preferred to avoid unwanted side reactions.

The 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid linker, often referred to as the Barany linker, and its monomethoxy analog are prominent examples that have been successfully applied in solid-phase synthesis.[1] The efficiency of this reductive amination process allows for the immobilization of a broad range of primary amines.[1]

Immobilization Resin Solid Support Linker Formylphenoxy Linker (R-CHO) Resin->Linker Attached to Imine Imine Intermediate (R-CH=N-R') Linker->Imine + H₂N-R' Amine Primary Amine (H₂N-R') Amine->Imine Immobilized Immobilized Product (R-CH₂-NH-R') Imine->Immobilized Reduction ReducingAgent [Reducing Agent] e.g., NaBH₃CN ReducingAgent->Imine

Figure 1: Immobilization via Reductive Amination. A primary amine reacts with the formylphenoxy linker to form an imine, which is then reduced to a stable secondary amine linkage.

Cleavage: Acid-Mediated Release

The release of the synthesized molecule from the formylphenoxy linker is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). The cleavage mechanism involves the protonation of the benzylic ether oxygen, leading to the formation of a resonance-stabilized benzylic carbocation. This carbocation is then trapped by nucleophiles present in the cleavage cocktail, such as water or scavengers, ultimately releasing the desired product with a C-terminal modification depending on the specific linker and cleavage conditions. The kinetics and efficiency of cleavage can be influenced by the concentration of TFA and the presence of scavengers.[2] For instance, a low TFA concentration may lead to the formation of stable intermediates, while a high TFA concentration ensures complete cleavage.[2]

Cleavage Immobilized Immobilized Product (Resin-Linker-CH₂-NH-R') Protonation Protonated Intermediate Immobilized->Protonation + H⁺ Carbocation Benzylic Carbocation + H₂N-R' Protonation->Carbocation Cleavage Released Released Product (HO-R') Carbocation->Released + Scavenger TFA TFA (H⁺) TFA->Immobilized Scavenger Scavenger (e.g., H₂O) Scavenger->Carbocation

Figure 2: Acid-Mediated Cleavage. The linkage is cleaved by strong acid, proceeding through a benzylic carbocation intermediate to release the final product.

Applications and Protocols

The unique characteristics of formylphenoxy linkers lend themselves to a variety of sophisticated applications in solid-phase synthesis.

Synthesis of Cyclic Peptides

Head-to-tail cyclic peptides are of significant interest in drug discovery due to their enhanced conformational rigidity and metabolic stability.[3][4] Formylphenoxy linkers provide an elegant and efficient method for the on-resin cyclization of peptides.[5]

Principle: The linear peptide is assembled on the solid support via a standard Fmoc/tBu strategy, with the N-terminus temporarily protected. The C-terminal carboxyl group is activated and reacts with the deprotected N-terminus of the same peptide chain, leading to cyclization and concomitant cleavage from the resin.

  • Resin Preparation: Start with a 4-(4-formyl-3-methoxyphenoxy)butyric acid-derivatized resin. Swell the resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes.

  • First Amino Acid Attachment: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) and a reducing agent (e.g., NaBH₃CN) in a solution of 1% acetic acid in DMF. Add this solution to the swelled resin and agitate for 2-4 hours at room temperature. Monitor the reaction using a Kaiser test to ensure complete immobilization.

  • Peptide Elongation: Perform standard Fmoc-SPPS cycles to assemble the linear peptide sequence. This involves Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the next Fmoc-amino acid using a suitable coupling reagent like HBTU/DIPEA.[6]

  • N-Terminal Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • On-Resin Cyclization and Cleavage:

    • Wash the resin thoroughly with DMF to remove residual piperidine.

    • Prepare a solution of a cyclization reagent (e.g., BOP/HOBt/DIPEA or HATU/DIPEA) in DMF.

    • Add the cyclization cocktail to the resin and agitate at room temperature for 12-24 hours. The progress of the cyclization can be monitored by cleaving a small aliquot of the resin and analyzing the product by HPLC and mass spectrometry.

  • Product Isolation:

    • Filter the resin and collect the filtrate containing the cyclic peptide.

    • Wash the resin with DMF and DCM, and combine the washes with the filtrate.

    • Evaporate the solvent under reduced pressure.

    • Precipitate the crude cyclic peptide by adding cold diethyl ether.

    • Purify the cyclic peptide using preparative HPLC.

Synthesis of C-Terminally Modified Peptides and Small Molecules

Formylphenoxy linkers are not limited to peptide synthesis. Their ability to immobilize any molecule with a primary amine makes them valuable for the solid-phase synthesis of C-terminally modified peptides and diverse small molecule libraries. A key advantage is that the linker does not leave a residual functional group at the point of attachment on the cleaved molecule, a feature desirable in combinatorial library synthesis.[7]

  • Immobilization of an Amine: Start with a formylphenoxy-derivatized resin. Immobilize a suitable primary amine (e.g., propylamine) via reductive amination as described above. This amine will become the C-terminal amide of the final peptide.

  • Peptide Elongation: Couple the first Fmoc-protected amino acid to the immobilized secondary amine using a standard coupling protocol (e.g., HBTU/DIPEA).

  • Chain Assembly: Continue with standard Fmoc-SPPS to build the desired peptide sequence.

  • Cleavage and Deprotection:

    • After assembling the full peptide chain, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. A standard cocktail for peptides without sensitive residues is TFA/TIS/H₂O (95:2.5:2.5).[8][9] For peptides containing sensitive residues like Cys, Met, or Trp, a scavenger-rich cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[8]

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Product Isolation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by HPLC.

Data Presentation: Linker and Cleavage Condition Comparison

The choice of the specific formylphenoxy linker and the cleavage conditions can significantly impact the outcome of the synthesis. The following table summarizes key characteristics of common formylphenoxy linkers.

Linker NameStructureKey FeaturesTypical Cleavage Conditions
4-(4-Formyl-3-methoxyphenoxy)butyric acid 4-(4-CHO-3-MeO-PhO)-(CH₂)₃-COOHCommonly used for cyclic peptide synthesis.TFA-based cocktails.[5]
5-(4-Formyl-3,5-dimethoxyphenoxy)valeric acid (Barany Linker) 5-(4-CHO-3,5-(MeO)₂-PhO)-(CH₂)₄-COOHElectron-donating methoxy groups facilitate cleavage.Milder acidic conditions compared to the monomethoxy analog.[1]
5-(4-Formyl-3-hydroxyphenoxy)pentanoic acid 5-(4-CHO-3-OH-PhO)-(CH₂)₄-COOHThe hydroxyl group can participate in an intramolecular acyl transfer mechanism, useful for synthesizing sterically hindered amides.[7]Acidic conditions.

Conclusion: A Versatile Tool for Advanced Synthesis

Formylphenoxy linkers represent a valuable asset in the solid-phase synthesis toolbox. Their unique ability to immobilize primary amines via reductive amination and release the final product under acidic conditions provides a versatile platform for the synthesis of complex molecules. From the efficient production of cyclic peptides to the generation of diverse small molecule libraries, these linkers offer a high degree of synthetic flexibility. By understanding the underlying chemical principles and following well-established protocols, researchers can effectively leverage the power of formylphenoxy linkers to advance their scientific endeavors in drug discovery and materials science.

References

  • The synthesis of cyclic peptides using fmoc solid-phase chemistry and the linkage agent 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. (1993). MD Anderson Cancer Center.
  • Comparative cleavage study on two linkers 1 and 2. (2002). ResearchGate.
  • Linkers, resins, and general procedures for solid-phase peptide synthesis. PubMed.
  • Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. PubMed.
  • Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Springer.
  • An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. (2002). The Journal of Organic Chemistry.
  • Linkers, resins, and general procedures for solid-phase peptide synthesis. ScienceDirect.
  • Synthesis of Cyclic Peptides. Thieme.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker. Benchchem.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). ResearchGate.
  • Cyclic Peptide Synthesis. Bio-Synthesis Inc..

Sources

Troubleshooting & Optimization

Technical Support Hub: Aldehyde Preservation in Phenoxyacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ALD-OX-PREV-001 Status: Active Assigned Specialist: Senior Application Scientist

Diagnostic & Strategy Selector

Before proceeding with reagents, you must select the synthetic route that minimizes thermodynamic conflict. The primary cause of aldehyde loss in this synthesis is not just oxidation, but chemoselective incompatibility (specifically, the reaction of amines with aldehydes to form imines/Schiff bases).

Use this decision matrix to determine your protocol:

StrategySelector Start START: Where is the Aldehyde Group? OnPhenol Aldehyde is on the Phenol (e.g., 4-hydroxybenzaldehyde) Start->OnPhenol OnAmine Aldehyde is on the Amine (Rare/Unstable) Start->OnAmine OnAcid Aldehyde is on the Phenoxyacetic Acid Scaffold Start->OnAcid RouteA RECOMMENDED ROUTE: Williamson Ether Synthesis (React Phenol-CHO + Chloroacetamide) OnPhenol->RouteA Best Path (Avoids free amine contact) Stop CRITICAL STOP: Free amines + Aldehydes = Polymerization/Imine. Must use Acetal Protection. OnAmine->Stop RouteB Route B: Amide Coupling (Requires Protection) OnAcid->RouteB RouteB->Stop Risk of self-reaction

Figure 1: Synthetic Route Decision Tree. Selecting the Williamson ether synthesis pathway avoids the coexistence of free amines and aldehydes, the primary cause of yield loss.

Critical Troubleshooting: The "Why" and "How"

Issue A: The "Schiff Base" Trap (Amine Competition)
  • Symptom: Reaction mixture turns dark/tarry; loss of aldehyde peak in NMR (~9.8 ppm); appearance of imine signal (~8.5 ppm).

  • The Science: If you attempt to couple (4-formylphenoxy)acetic acid with an amine using EDC/NHS or HATU, the amine will attack the aldehyde (electrophile) faster than the activated ester, forming a Schiff base (imine).

  • Solution: Do not use direct amidation. Use Protocol A (Williamson Ether Synthesis) . This reacts a phenol (nucleophile) with an

    
    -chloroacetamide (electrophile). The amide bond is already formed in the reagent, so no free amine ever exists to attack your aldehyde.
    
Issue B: The "Air Oxidation" Drift
  • Symptom: Conversion of aldehyde to carboxylic acid (broad -OH stretch 2500-3300 cm⁻¹ in IR).

  • The Science: Benzaldehydes undergo radical-chain autoxidation in the presence of atmospheric oxygen. This is accelerated by light and trace metals.

  • Solution:

    • Degas Solvents: Sparge reaction solvents (DMF, Acetone) with Argon/Nitrogen for 15 minutes prior to use.

    • Headspace Control: Run the reaction under a positive pressure balloon of inert gas.

    • Workup Speed: Do not leave the crude product in solution overnight; aldehydes oxidize faster in solution than as solids.

Issue C: Base-Mediated Degradation (Cannizzaro)
  • Symptom: Formation of alcohol and acid byproducts (disproportionation).

  • The Science: Strong hydroxide bases (NaOH, KOH) promote the Cannizzaro reaction on non-enolizable aldehydes.

  • Solution: Switch to Potassium Carbonate (K₂CO₃) . It is strong enough to deprotonate the phenol (pKa ~10) but generally too mild to drive rapid Cannizzaro disproportionation of the aldehyde.

Standard Operating Protocols (SOPs)

Protocol A: Williamson Ether Synthesis (The "Gold Standard")

Best for: Synthesizing phenoxyacetamides where the aldehyde is on the phenolic ring.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 2-Chloro-N-phenylacetamide (1.1 eq) [Pre-synthesized or Commercial]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium Iodide (KI), catalytic (0.1 eq) [Finkelstein accelerator]

  • Solvent: DMF (dry) or Acetone (HPLC grade)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser. Flush with Nitrogen.

  • Solvation: Dissolve 4-hydroxybenzaldehyde in DMF (concentration ~0.5 M).

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 15 minutes. Note: The solution will turn yellow (phenoxide formation).

  • Alkylation: Add 2-chloro-N-phenylacetamide and catalytic KI.

  • Reaction: Heat to 60–80°C . Monitor by TLC (approx. 2–4 hours).

    • Checkpoint: Do not exceed 100°C to prevent thermal decomposition of the aldehyde.

  • Workup: Pour mixture into ice-cold water. The product usually precipitates as a solid. Filter, wash with water (to remove base/salts), and recrystallize from Ethanol/Water.

Data Reference:

Parameter Recommended Avoid Reason
Base K₂CO₃ or Cs₂CO₃ NaOH, KOH, NaH Strong bases trigger Cannizzaro/Aldol side reactions.
Solvent DMF, Acetonitrile Water, Alcohols Protic solvents reduce nucleophilicity; Water promotes hydration.

| Temp | 60–80°C | >120°C | Thermal oxidation risk increases with T. |

Protocol B: Acetal Protection (The "Fallback")

Best for: When you MUST perform an amide coupling (e.g., the aldehyde is on the acid component).

Phase 1: Protection

  • React aldehyde substrate with Ethylene Glycol (1.5 eq) and p-Toluenesulfonic acid (pTsOH) (0.05 eq) in Toluene.

  • Reflux with a Dean-Stark trap to remove water.

  • Isolate the acetal (stable to basic amidation conditions).

Phase 2: Amidation

  • Perform standard coupling (EDC/NHS or Mixed Anhydride) with your amine.

Phase 3: Deprotection

  • Dissolve product in THF/Water (4:1).

  • Add 1M HCl (mild). Stir at RT for 1-2 hours.

  • Neutralize with NaHCO₃ immediately after conversion to prevent acid-catalyzed degradation.

Mechanistic Visualization

Understanding the competition between the desired pathway and the "Schiff Base" failure mode is critical.

ReactionPathways Phenol 4-Hydroxybenzaldehyde (Phenol-CHO) Base Base (K2CO3) Phenol->Base Deprotonation PathB PATH B (Failure): Nucleophilic Attack on CHO Phenol->PathB + Free Amine Chloro 2-Chloro-acetamide (Electrophile) PathA PATH A (Success): O-Alkylation (Williamson) Chloro->PathA Base->PathA Product Target Phenoxyacetamide (Aldehyde Intact) PathA->Product Amine Free Amine (If using Amidation Route) Amine->PathB Schiff Schiff Base / Imine (Irreversible Contaminant) PathB->Schiff - H2O

Figure 2: Competitive pathways. Path A (Williamson) isolates the aldehyde from amines. Path B (Direct Amidation) exposes the aldehyde to amine attack, leading to Schiff base formation.

FAQ: Rapid Response

Q: Can I use Sodium Hydride (NaH) to speed up the Williamson reaction? A: Not recommended. NaH is a strong base and can act as a reducing agent or promote complex side reactions with the aldehyde. K₂CO₃ is slower but significantly cleaner for aldehyde-containing substrates.

Q: My product is an oil, but it should be a solid. Did it oxidize? A: Not necessarily. Phenoxyacetamides can be difficult to crystallize if residual DMF is present. Dissolve the oil in Ethyl Acetate and wash 5x with water to remove DMF. If the oil persists, check IR. A broad peak at 2500–3000 cm⁻¹ indicates oxidation to carboxylic acid.

Q: Why do you recommend Potassium Iodide (KI)? A: KI facilitates the Finkelstein reaction in situ. It converts the chloroacetamide (Cl = moderate leaving group) to an iodoacetamide (I = excellent leaving group), speeding up the reaction at lower temperatures, which preserves the aldehyde.

References

  • Williamson Ether Synthesis Mechanism & Scope Source: Organic Chemistry Portal.[1] URL:[Link]

  • Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide (Specific Protocol) Source: Royal Society of Chemistry (RSC) Supplementary Information, Med. Chem. Commun., 2014. URL:[Link]

  • One-pot synthesis of fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide Source: Arkivoc (2021).[2][3] (Demonstrates stability of the aldehyde intermediate). URL:[Link]

  • Acetals as Protecting Groups Source: Chemistry LibreTexts. URL:[Link]

Sources

Technical Support Center: Removing Unreacted 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-hydroxybenzaldehyde from their product mixtures. This document provides a structured approach to troubleshooting, offering detailed protocols and scientific rationale to empower you to select and optimize the most effective purification strategy for your specific compound.

Understanding the Challenge: Properties of 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde is a common building block in organic synthesis, valued for its dual reactivity stemming from the phenolic hydroxyl (-OH) group and the aldehydic (-CHO) group.[1] However, these same functional groups can complicate its removal when it remains as an unreacted starting material.

Key Physicochemical Properties:

PropertyValueSignificance for Purification
Appearance White to light yellow crystalline powder[2][3]Visual cue for its presence in solid mixtures.
Melting Point 115-118 °C[2]Useful for characterization and assessing purity.
Boiling Point 191-192 °C[2]Distillation can be a viable purification method.
Solubility Sparingly soluble in water (12.9 g/L)[3][4][5]; Soluble in organic solvents like ethanol, ether, acetone, and ethyl acetate.[1][2][3][5]This differential solubility is the foundation for several purification techniques.
Acidity (pKa) 7.61 (of the phenolic -OH)[3][4]The acidic nature of the hydroxyl group allows for selective extraction with a basic aqueous solution.

Decision Workflow for Purification Method Selection

The optimal strategy for removing unreacted 4-hydroxybenzaldehyde is contingent on the properties of your desired product. This workflow provides a logical progression for selecting the most appropriate technique.

purification_workflow start Start: Crude Product Mixture (Contains 4-Hydroxybenzaldehyde) product_properties Assess Product Properties: - Solid or Liquid? - Polarity? - Acid/Base Sensitive? start->product_properties solid_product Product is a Solid product_properties->solid_product Solid liquid_product Product is a Liquid/Oil product_properties->liquid_product Liquid/Oil recrystallization Attempt Recrystallization solid_product->recrystallization extraction_q Is the product base-sensitive? liquid_product->extraction_q recrystallization_success Successful? (Pure Product Crystals) recrystallization->recrystallization_success recrystallization_success->liquid_product No, Oiling Out or Poor Purity end End: Purified Product recrystallization_success->end Yes base_extraction Basic Liquid-Liquid Extraction (e.g., NaOH wash) extraction_q->base_extraction No bisulfite_extraction Bisulfite Adduct Formation & Extraction extraction_q->bisulfite_extraction Yes chromatography Flash Column Chromatography base_extraction->chromatography Incomplete Removal base_extraction->end Successful bisulfite_extraction->chromatography Incomplete Removal bisulfite_extraction->end Successful chromatography->end

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oily solid with a faint almond-like scent. What does this indicate?

A1: The almond-like odor is characteristic of benzaldehydes, including 4-hydroxybenzaldehyde.[1] Its presence, especially as an oil mixed with your solid product, strongly suggests a significant amount of unreacted starting material.

Q2: I tried a simple water wash, but the 4-hydroxybenzaldehyde remains. Why?

A2: While it has some water solubility, 4-hydroxybenzaldehyde is only sparingly soluble in water.[3][4][5] A simple water wash is often insufficient for complete removal, especially if your product is also slightly water-soluble or if the aldehyde is trapped within a solid matrix.

Q3: Can I use distillation to remove 4-hydroxybenzaldehyde?

A3: Distillation is a possibility if your desired product has a significantly different boiling point and is thermally stable.[2] However, given the relatively high boiling point of 4-hydroxybenzaldehyde (191-192 °C), this method is often not practical for many research-scale syntheses and may risk decomposition of the product.[2]

Q4: Will 4-hydroxybenzaldehyde decompose on a standard silica gel column?

A4: While some aldehydes can be sensitive to the acidic nature of silica gel, 4-hydroxybenzaldehyde is generally stable enough for flash chromatography.[6] However, if you observe significant streaking or product loss, you might consider deactivating the silica gel with a small amount of triethylamine in your eluent.[7][8]

Troubleshooting Guides & Detailed Protocols

Method 1: Basic Liquid-Liquid Extraction

Scientific Principle: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is weakly acidic (pKa ≈ 7.61).[3][4] By washing the organic solution of your product mixture with an aqueous base (e.g., sodium hydroxide), the 4-hydroxybenzaldehyde is deprotonated to form the water-soluble sodium 4-formylphenoxide, which partitions into the aqueous layer.[9]

Best For:

  • Base-stable products.

  • Reaction mixtures dissolved in a water-immiscible organic solvent.

Experimental Protocol:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1M sodium hydroxide (NaOH) aqueous solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer contains the deprotonated 4-hydroxybenzaldehyde.

  • Drain the lower aqueous layer.

  • Repeat the extraction with fresh 1M NaOH solution (steps 3-6) two more times to ensure complete removal.

  • Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual NaOH and water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface, add a small amount of brine and swirl gently. Breaking the emulsion may also be aided by passing the mixture through a pad of Celite.

  • Product is also acidic: If your product has an acidic functional group, it may also be extracted into the basic aqueous layer. In this scenario, this method is not suitable.

Method 2: Purification via Bisulfite Adduct Formation

Scientific Principle: Aldehydes react with sodium bisulfite to form a water-soluble α-hydroxysulfonic acid salt, known as a bisulfite adduct.[10][11] This charged adduct can be easily separated from the non-aldehydic organic product by liquid-liquid extraction.[12] This reaction is reversible, and the aldehyde can be regenerated by treatment with acid or base if desired.[10]

Best For:

  • Products that are sensitive to basic conditions.

  • When a highly selective removal of an aldehyde is required.

bisulfite_adduct_formation reagents 4-Hydroxybenzaldehyde (in Organic Solvent) NaHSO₃ (aq) adduct Water-Soluble Bisulfite Adduct (in Aqueous Layer) reagents:f0->adduct Reaction reagents:f1->adduct product Purified Product (in Organic Layer)

Caption: Bisulfite adduct formation for aldehyde purification.

Experimental Protocol:

  • Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).[13]

  • Transfer the solution to a separatory funnel.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite. The volume should be approximately equal to the organic layer.[14]

  • Shake the funnel vigorously for 5-10 minutes.[13] A white precipitate of the adduct may form.[14]

  • Allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite adduct of 4-hydroxybenzaldehyde.[14]

  • Drain the lower aqueous layer.

  • Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.[13]

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation to yield the purified product.[13]

Troubleshooting:

  • Insoluble Adduct: For some non-polar aldehydes, the adduct may precipitate at the interface.[10] If this occurs, filter the entire biphasic mixture through a pad of Celite to remove the solid adduct before separating the layers.

  • Low Adduct Yield: Ensure the sodium bisulfite solution is freshly prepared and saturated.[15] The reaction can be sluggish; increasing the shaking time may improve results.

Method 3: Recrystallization

Scientific Principle: This technique purifies solid compounds based on differences in their solubility in a particular solvent at different temperatures.[13] The goal is to find a solvent system where your product has high solubility at an elevated temperature but low solubility at room temperature or below, while 4-hydroxybenzaldehyde remains in solution.

Best For:

  • Solid products with different solubility profiles than 4-hydroxybenzaldehyde.

  • Removing smaller amounts of the aldehyde impurity.

Experimental Protocol:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent (or solvent mixture) in which your product is soluble, but 4-hydroxybenzaldehyde is less so, or vice-versa. Common solvents for 4-hydroxybenzaldehyde include ethanol and water.[2]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble component.

  • To maximize crystal formation, place the flask in an ice bath.[13]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[13]

  • Dry the crystals to remove residual solvent.

Troubleshooting:

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high impurity level or the solution being too supersaturated.[16] Re-heat the mixture, add more solvent, and allow it to cool more slowly.

  • No Crystals Form: If crystallization does not occur, it may be necessary to induce it by scratching the inside of the flask with a glass rod or adding a seed crystal.[16]

Method 4: Flash Column Chromatography

Scientific Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[8][17] The separation is based on polarity; more polar compounds interact more strongly with the silica gel and elute later.

Best For:

  • When other methods fail or are not suitable.

  • Separating complex mixtures with multiple components.

  • Both solid and liquid/oily products.

Experimental Protocol:

  • Develop a Solvent System: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product and 4-hydroxybenzaldehyde. Aim for an Rf value of ~0.3 for your desired compound.[8]

  • Pack the Column: Prepare a column with silica gel in your chosen eluent.

  • Load the Sample: Dissolve the crude mixture in a minimal amount of solvent and load it onto the top of the silica gel.[8]

  • Elute and Collect: Apply pressure to the column and begin collecting fractions. Monitor the fractions by TLC to identify which ones contain your purified product.[14]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting:

  • Poor Separation: If the spots are too close on the TLC plate, try a different solvent system with varying polarity. Sometimes a very slow gradient elution can improve the separation of closely related compounds.[18]

  • Compound Streaking on TLC/Column: This can indicate that the compound is interacting too strongly with the silica. Adding a small amount (~0.1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve the peak shape.[8]

By carefully considering the properties of your desired product and applying the principles outlined in this guide, you can effectively and efficiently remove unreacted 4-hydroxybenzaldehyde, ensuring the purity of your final compound.

References

  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Macsen Lab. [Link]

  • 4-Hydroxybenzaldehyde. Wikipedia. [Link]

  • Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]

  • Bisulfite. Wikipedia. [Link]

  • 4-Hydroxybenzaldehyde. Solubility of Things. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications - Organic Process Research & Development. [Link]

  • Mastering the Synthesis of 4-Hydroxybenzaldehyde: Key Methods and Industrial Production. WorldOfChemicals. [Link]

  • WATCH: The Hypnotic Recrystallisation of 4-Hydroxybenzaldehyde. Science Alert. [Link]

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Advances. [Link]

  • How to extract phenol from an organic layer. Quora. [Link]

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC. [Link]

  • Removal of Phenol from Organic System by Using Ionic Liquids. Bentham Science. [Link]

  • Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Process for the production of 4-hydroxybenzaldehyde derivatives.
  • The beautiful swirly patterns of the recrystallization of 4-hydroxybenzaldehyde placed in icy water. Reddit. [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Extraction techniques for the determination of phenolic compounds in food. SciSpace. [Link]

  • What is Flash Chromatography and why should I do it? Biotage. [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Flash Chromatography: Principles & Applications. Phenomenex. [Link]

  • Synthesis of 4-hydroxybenzaldehyde from phenol? Sciencemadness.org. [Link]

  • How To Run A Reaction: Purification. University of Rochester, Department of Chemistry. [Link]

  • How can I purify two different-substituted aromatic compounds? ResearchGate. [Link]

  • Process for preparation of hydroxybenzaldehydes. European Patent Office - EP 0068725 A1. [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

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Validation & Comparative

N-ethyl-2-(4-formylphenoxy)acetamide vs N-ethyl-2-(4-formylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: N-ethyl-2-(4-formylphenoxy)acetamide vs. N-ethyl-2-(4-formylphenyl)acetamide Context: Structural analogs in Medicinal Chemistry (Linker Design & Reactivity Profiling).

Subtitle: A Technical Analysis of Linker Electronics, Synthetic Accessibility, and Elacestrant Intermediates.

Executive Summary

This guide provides a critical comparison between two structural analogs used as aldehyde-functionalized building blocks in medicinal chemistry:

  • Compound A (Phenoxy): N-ethyl-2-(4-formylphenoxy)acetamide

  • Compound B (Phenyl): N-ethyl-2-(4-formylphenyl)acetamide[1][2]

While structurally similar, the substitution of an ether oxygen (Phenoxy) for a methylene group (Phenyl) fundamentally alters the electronic landscape of the aromatic ring, the electrophilicity of the aldehyde, and the synthetic accessibility of the scaffold.

Key Industry Insight: Compound B (Phenyl) is the validated key intermediate for Elacestrant (Orserdu) , a selective estrogen receptor degrader (SERD) approved for breast cancer treatment. Compound A (Phenoxy) represents a common "scaffold hop" used in early discovery to improve solubility and simplify synthesis, though with distinct reactivity profiles.

Physicochemical & Electronic Comparison

The core difference lies in the linker attachment to the benzene ring: an Alkoxy group (Compound A) versus an Alkyl group (Compound B). This dictates the reactivity of the para-aldehyde handle.

Comparative Data Table
FeatureCompound A (Phenoxy) Compound B (Phenyl)
Structure Ether Linker (

)
Carbon Linker (

)*
Electronic Effect Strong Electron Donor (+M / Resonance)Weak Electron Donor (+I / Hyperconjugation)
Aldehyde Reactivity Lower (Stabilized Carbonyl)Higher (More Electrophilic)
LogP (Predicted) ~0.8 – 1.1 (More Polar)~1.3 – 1.6 (More Lipophilic)
Solubility (Aq) Moderate (H-bond acceptor)Low
Synthetic Route Williamson Ether Synthesis (1 Step)Suzuki Coupling or Amidation (Multi-step)
Primary Use Discovery Libraries / Solubility TagElacestrant API Intermediate

*Note: In Compound B, the acetamide is attached via a methylene bridge (


) to the phenyl ring.
Electronic Mechanism (Hammett Analysis)

The reactivity of the aldehyde in reductive amination (a common downstream reaction) is governed by the electron density of the carbonyl carbon.

  • Phenoxy Effect (Compound A): The oxygen atom possesses lone pairs that donate electron density into the benzene ring via resonance (+M effect). This electron density is delocalized to the para-position (the aldehyde carbon), partially neutralizing its positive dipole.

    • Result: The aldehyde is less electrophilic .[3][4] Schiff base formation requires higher temperatures or stronger acid catalysis.

  • Phenyl Effect (Compound B): The alkyl-acetamide chain is a weak electron donor via induction/hyperconjugation (+I). It lacks the resonance donation of the oxygen.

    • Result: The aldehyde retains high electrophilicity , reacting rapidly with amines.

Synthetic Pathways & Accessibility

The choice between these two often comes down to "Ease of Synthesis" vs. "Biological Validation."

Workflow Visualization

The following diagram contrasts the robust, low-cost synthesis of the Phenoxy variant against the more complex route required for the Phenyl variant (Elacestrant intermediate).

SynthesisComparison cluster_A Compound A: Phenoxy Route (Williamson Ether) cluster_B Compound B: Phenyl Route (Elacestrant Intermediate) StartA 4-Hydroxybenzaldehyde ReagentA + N-Ethyl-2-chloroacetamide (Base: K2CO3, Solvent: DMF) StartA->ReagentA ProductA N-ethyl-2-(4-formylphenoxy)acetamide (Compound A) ReagentA->ProductA SN2 Substitution (High Yield, Cheap) StartB 4-Bromobenzaldehyde (or Boronic Acid) ReagentB Suzuki Coupling / Amidation (Pd Catalyst or Acid Activation) StartB->ReagentB ProductB N-ethyl-2-(4-formylphenyl)acetamide (Compound B) ReagentB->ProductB C-C Bond Formation (Higher Cost/Complexity)

Figure 1: Synthetic workflow comparison. Compound A utilizes a simple SN2 displacement, whereas Compound B typically requires transition-metal catalysis or specialized phenylacetic acid precursors.

Experimental Protocols

Protocol 1: Synthesis of Compound A (Phenoxy Variant)

Rationale: This protocol uses a standard Williamson Ether Synthesis. The use of Potassium Carbonate (


) in DMF is preferred over stronger bases (NaH) to prevent Cannizzaro disproportionation of the aldehyde.

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq)[5]

  • N-Ethyl-2-chloroacetamide (1.1 eq)

  • 
     (anhydrous, 2.0 eq)
    
  • NaI (0.1 eq, Catalyst - Finkelstein condition)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Activation: Charge a round-bottom flask with 4-Hydroxybenzaldehyde and DMF (5 mL/mmol). Add

    
     and stir at RT for 30 mins to generate the phenoxide anion.
    
  • Alkylation: Add N-Ethyl-2-chloroacetamide and catalytic NaI.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot will shift significantly upwards (more non-polar).

  • Workup: Pour reaction mixture into ice-water (10x volume). The product often precipitates as a white solid. Filter and wash with water.

  • Purification: If oil forms, extract with EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine. Recrystallize from EtOH/Water.

Protocol 2: Comparative Reactivity Assay (Reductive Amination)

Rationale: To demonstrate the electronic difference, react both compounds with a standard amine (e.g., Benzylamine) and measure the rate of imine formation.

Methodology:

  • Dissolve Compound A and Compound B (separately) in Methanol-d4 (for NMR monitoring).

  • Add Benzylamine (1.0 eq) to each tube.

  • Measurement: Monitor the disappearance of the aldehyde proton signal (~9.8-10.0 ppm) and the appearance of the imine proton (~8.3-8.5 ppm) via 1H-NMR at t=5, 15, 30, and 60 mins.

  • Expected Outcome: Compound B (Phenyl) will reach >90% conversion significantly faster than Compound A (Phenoxy) due to the higher electrophilicity of the carbonyl.

Strategic Selection Guide

When to choose which scaffold?

Choose Compound B (Phenyl) if:

  • Targeting ERα: You are synthesizing Elacestrant or close analogs where the lipophilic linker is critical for the binding pocket (hydrophobic interactions).

  • Metabolic Stability: You require resistance to O-dealkylation (a potential metabolic soft spot for Compound A).

  • Reactivity: You need the aldehyde to react with a sterically hindered or electron-poor amine.

Choose Compound A (Phenoxy) if:

  • Solubility Issues: Your lead compound is too lipophilic (High LogP). The ether oxygen lowers LogP and improves aqueous solubility.

  • Cost/Speed: You need to generate a large library of analogs quickly. The synthesis is cheaper and more scalable in a standard lab setting.

  • Linker Geometry: You need a slightly longer linker with a bond angle (~110° at Oxygen) that differs from the methylene chain.

References

  • Elacestrant Intermediate Synthesis: Ningbo Inno Pharmchem Co., Ltd. (2024). Advanced Synthesis Techniques for N-Ethyl-2-(4-Formylphenyl)Acetamide (CAS 2477812-42-1). Available at: [Link] (Verified Source for Compound B application).

  • Phenoxyacetamide Synthesis: Royal Society of Chemistry. (2014). Supplementary Information: Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide derivatives. RSC Advances. Available at: [Link].

  • Compound B Properties: PubChem. (2025). N-[2-(4-Formylphenyl)ethyl]acetamide Compound Summary. National Library of Medicine. Available at: [Link].

  • Compound A Properties: Fisher Scientific. (2025).[3][4][6][7] 4-Formylphenoxyacetic acid derivatives specifications. Available at: [Link].

Sources

A Comparative Guide to the Spectroscopic Identification of the Alde-hyde Proton in Phenoxyacetamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of phenoxyacetamide derivatives, particularly those explored in drug discovery, the unambiguous identification of functional groups is paramount for confirming molecular structure and ensuring purity. Among these, the aldehyde group presents a unique set of spectroscopic characteristics. This guide provides an in-depth comparison of spectroscopic techniques for the definitive identification of the aldehyde proton within the phenoxyacetamide scaffold, blending theoretical principles with practical, data-driven insights.

The Singular Nature of the Aldehyde Proton

The proton of an aldehyde group (-CHO) exists in a distinct chemical environment that gives rise to highly characteristic signals in various spectroscopic analyses. Its direct attachment to a carbonyl carbon makes it susceptible to significant electronic effects, which are the key to its identification.

¹H NMR Spectroscopy: The Primary Tool for Identification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for identifying the aldehyde proton. Its signal is distinguished by three key features: chemical shift, coupling constant, and signal integrity.

1. Unmistakable Chemical Shift (δ):

The aldehyde proton is one of the most deshielded protons in organic chemistry, typically resonating in a distinct region of the spectrum between 9.0 and 10.5 ppm .[1][2][3][4][5][6] This significant downfield shift is primarily due to the magnetic anisotropy of the adjacent carbonyl (C=O) group. The circulation of π-electrons in the carbonyl double bond induces a local magnetic field that strongly deshields the aldehyde proton, pushing its resonance frequency far from most other proton signals.[1]

Within a phenoxyacetamide structure, this chemical shift remains reliably in the 9-10 ppm range, providing a clear diagnostic window. While substituents on the phenyl ring can introduce minor electronic effects, they do not typically shift the aldehyde proton signal out of this characteristic region.

2. Minimal Spin-Spin Coupling:

The aldehyde proton typically appears as a singlet or a very finely split multiplet (e.g., a triplet with a small coupling constant, J ≈ 1-3 Hz) if it couples to protons on an adjacent carbon.[5][6] In many phenoxyacetamide derivatives where the aldehyde is attached to the aromatic ring, it will appear as a sharp singlet, as there are no adjacent protons within the typical three-bond coupling distance. This lack of significant splitting further isolates the signal, making it easy to identify.

3. Solvent Effects:

While deuterated chloroform (CDCl₃) is a standard, the choice of NMR solvent can slightly alter the chemical shift of protons.[7][8] Polar aprotic solvents like DMSO-d₆ may form hydrogen bonds or have specific interactions with the solute, causing shifts of up to 1 ppm.[1][9] It is crucial to be consistent with the solvent used when comparing spectra or referencing literature values.

Corroborative Spectroscopic Methods

While ¹H NMR is often sufficient, a multi-technique approach provides the highest level of confidence. Infrared Spectroscopy and Mass Spectrometry offer excellent complementary data.

Infrared (IR) Spectroscopy: Identifying the Aldehyde's Vibrational Signature

IR spectroscopy detects the vibrational frequencies of bonds within a molecule. The aldehyde group has two highly diagnostic absorption bands:

  • Carbonyl (C=O) Stretch: Aldehydes exhibit a strong, sharp C=O stretching absorption band. For saturated aliphatic aldehydes, this appears between 1740-1720 cm⁻¹ .[10][11] When conjugated with an aromatic ring, as in many phenoxyacetamide derivatives, this band shifts to a lower wavenumber, typically 1710-1685 cm⁻¹ .[2][10]

  • Aldehydic C-H Stretch (A Key Confirmatory Signal): The most definitive IR evidence for an aldehyde is the presence of the aldehydic C-H stretching vibration. This signal appears as a characteristic pair of weak to medium intensity peaks, often seen around 2850 cm⁻¹ and 2750 cm⁻¹ .[3][10][11][12] The appearance of this doublet is a result of Fermi resonance, where the fundamental C-H stretching vibration couples with the first overtone of the C-H bending vibration.[12][13][14] The peak around 2720-2750 cm⁻¹ is particularly diagnostic, as it appears in a region of the spectrum that is usually free of other signals.[2][10]

¹³C NMR Spectroscopy: Pinpointing the Aldehyde Carbon

In ¹³C NMR, the carbonyl carbon of an aldehyde is highly deshielded and resonates in a characteristic downfield region, typically between 190 and 215 ppm .[3][5][15][16][17][18] This provides another layer of confirmation for the presence of the aldehyde functional group.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, allowing for confirmation of the molecular formula.[2] Aldehydes also undergo characteristic fragmentation patterns under electron ionization (EI). Common fragmentation includes α-cleavage, which is the breaking of the bond between the carbonyl carbon and the adjacent atom.[5] One may observe the loss of a hydrogen radical (M-1) or the formyl radical (M-29, loss of CHO).[19] Another common fragmentation for aliphatic aldehydes is the McLafferty rearrangement.[3][5][6]

Comparative Analysis of Spectroscopic Techniques

Technique Key Signal for Aldehyde Proton Strengths Limitations
¹H NMR Singlet/narrow multiplet at δ 9.0-10.5 ppm.[2][3][4]Highly diagnostic and often unambiguous. Provides information on the electronic environment and neighboring protons.Requires soluble sample. Can be affected by solvent choice.[7][8]
IR Spectroscopy C-H stretch (doublet at ~2850 & ~2750 cm⁻¹).[10][11][12]Fast, requires minimal sample. The C-H stretch doublet is highly characteristic.C-H stretch can be weak.[12] The C=O stretch region can overlap with other carbonyls (e.g., amides).
¹³C NMR Carbonyl carbon signal at δ 190-215 ppm.[15][16][17]Directly confirms the aldehyde carbonyl carbon.Does not directly detect the aldehyde proton. Less sensitive than ¹H NMR.
Mass Spectrometry Molecular ion peak and characteristic fragments (M-1, M-29).[20]Confirms molecular weight and formula. Fragmentation patterns provide structural clues.Does not directly observe the aldehyde proton. Fragmentation can be complex.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the phenoxyacetamide sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition (¹H):

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover a range from -2 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Data Acquisition (¹³C):

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range from 0 to 220 ppm.[15]

    • A higher number of scans will be required due to the low natural abundance of ¹³C.

    • Process and calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Analysis: Look for a signal between 9.0-10.5 ppm in the ¹H spectrum and a signal between 190-215 ppm in the ¹³C spectrum.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

    • Solid (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Deposit a drop onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the instrument.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Examine the spectrum for a strong C=O stretch (1710-1685 cm⁻¹ for aromatic aldehydes) and the characteristic weak C-H stretching doublet around 2850 cm⁻¹ and 2750 cm⁻¹.[10][11][12]

Visualization of Key Concepts

G cluster_workflow Spectroscopic Identification Workflow Sample Phenoxyacetamide Sample NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_NMR δ(H) = 9-10.5 ppm δ(C) = 190-215 ppm NMR->Data_NMR Data_IR ν(C=O) = 1710-1685 cm⁻¹ ν(C-H) = ~2850 & 2750 cm⁻¹ IR->Data_IR Data_MS Molecular Ion (M⁺) Fragments (M-1, M-29) MS->Data_MS Confirm Structure Confirmed Data_NMR->Confirm Data_IR->Confirm Data_MS->Confirm

Caption: Anisotropic effect of the C=O group, deshielding the aldehyde proton (H).

Conclusion

For the definitive spectroscopic identification of the aldehyde proton in phenoxyacetamides, ¹H NMR spectroscopy stands as the primary and most conclusive method due to the proton's characteristic downfield chemical shift (9.0-10.5 ppm). However, for rigorous scientific validation, a synergistic approach is recommended. Corroborating the ¹H NMR data with the distinctive C-H stretching doublet in the IR spectrum and the aldehyde carbonyl signal in the ¹³C NMR spectrum provides an unassailable confirmation of the structure. Mass spectrometry serves as a final check on the molecular weight and elemental composition. By integrating these techniques, researchers can ensure the structural integrity of their synthesized compounds with the highest degree of confidence.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Chemistry LibreTexts. Retrieved from [Link]

  • TutorChase. (n.d.). What characteristic peaks are seen for aldehydes in IR spectroscopy? Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR? Retrieved from [Link]

  • LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • LibreTexts. (2020). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Oreate AI. (2026). Unlocking Molecular Secrets: How Infrared Spectroscopy Distinguishes Aldehydes From Ketones. Oreate AI Blog. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and their imides. Canadian Journal of Chemistry, 45(16), 1829-1835. Retrieved from [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • Chadwick, D. J., & Meakins, G. D. (1975). The infrared bands of thiophen-2-carbaldehydes in the carbonyl region : multiple absorption caused by Fermi resonance. Journal of the Chemical Society, Perkin Transactions 2, (6), 637-640. Retrieved from [Link]

  • eGyanKosh. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • Glaser, R. (n.d.). Chemistry 416, Applications of IR/Raman Spectra: Fermi Resonance in Benzaldehyde. Missouri S&T. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-ethyl-2-(4-formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The proper management of chemical waste is not merely a regulatory requirement but a cornerstone of a robust safety culture in any research and development setting. This guide is structured to provide a clear, logical framework for decision-making, moving from overarching principles to specific, actionable steps.

Foundational Principles of Chemical Waste Management

Before addressing the specific protocols for N-ethyl-2-(4-formylphenoxy)acetamide, it is imperative to ground our procedures in the universally accepted principles of laboratory chemical waste management. These principles are designed to protect laboratory personnel, support staff, and the environment.

  • Waste Minimization : The most effective waste management strategy begins with minimizing waste generation. This can be achieved by ordering only the necessary quantities of chemicals, maintaining a current chemical inventory to avoid redundant purchases, and designing experiments to use the smallest feasible scale.[1][2]

  • Segregation : Never mix incompatible waste streams.[2][3] N-ethyl-2-(4-formylphenoxy)acetamide, a solid, should not be mixed with liquid wastes or other incompatible solid chemicals.[2]

  • Identification and Labeling : All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[4][5]

  • Containment : Use appropriate, leak-proof, and chemically compatible containers for waste storage.[2][5] Given that N-ethyl-2-(4-formylphenoxy)acetamide is a combustible solid, a high-density polyethylene (HDPE) or glass container is recommended.[2][6]

  • Regulatory Compliance : All waste disposal activities must adhere to local, state, and federal regulations.[1][5] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][3][7]

Hazard Profile of N-ethyl-2-(4-formylphenoxy)acetamide

  • Acetamide Moiety : Acetamides can be combustible solids.[6][8] Some acetamides are suspected carcinogens and may cause harm to the unborn child.[8][9]

  • Aldehyde Moiety : Aldehydes, such as formaldehyde and glutaraldehyde, are often toxic.[10] Unused aldehydes are typically managed as dangerous waste.[10]

  • Similar Compounds : The related compound, N-Ethyl-2-(4-formylphenyl)acetamide, is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[11] The precautionary statement P501 directs users to "Dispose of contents/container to an approved waste disposal plant."[11]

Based on this analysis, N-ethyl-2-(4-formylphenoxy)acetamide must be treated as a hazardous chemical waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the disposal of pure, unused N-ethyl-2-(4-formylphenoxy)acetamide and materials contaminated with it.

Personal Protective Equipment (PPE)

Prior to handling the chemical for disposal, ensure the following PPE is worn:

  • Safety goggles or a face shield[8][12]

  • Chemical-resistant gloves (nitrile rubber is a suitable option)[9]

  • A lab coat[5]

Disposal of Unused N-ethyl-2-(4-formylphenoxy)acetamide
  • Container Selection : Designate a clean, dry, and chemically compatible container for the solid waste. A wide-mouthed HDPE or glass container with a secure, tight-fitting lid is ideal.[2]

  • Labeling : Affix a "Hazardous Waste" label to the container.[4] Fill in the label with the following information:

    • Generator Information : Your name, department, and contact information.

    • Chemical Name : "N-ethyl-2-(4-formylphenoxy)acetamide"

    • Hazards : "Combustible Solid," "Irritant," "Harmful if Swallowed"

  • Waste Transfer : Carefully transfer the solid N-ethyl-2-(4-formylphenoxy)acetamide into the labeled waste container. Minimize the generation of dust.[8][13]

  • Storage : Keep the waste container securely closed except when adding waste.[1][7] Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][4] The storage area should be away from heat sources and incompatible materials like strong oxidizing agents, acids, and bases.[5][13]

  • Disposal Request : Once the container is full or you no longer need to add to it, submit a chemical waste collection request to your institution's EHS department.[1][7]

Disposal of Contaminated Materials

Solid materials such as gloves, weighing paper, and absorbent pads contaminated with N-ethyl-2-(4-formylphenoxy)acetamide should be disposed of as hazardous waste.

  • Place these contaminated solids into the same designated and labeled waste container as the pure chemical.

  • Do not dispose of these materials in the regular trash or biohazard bags.[3][14]

Disposal of Empty Original Containers

An empty container that held N-ethyl-2-(4-formylphenoxy)acetamide must be managed carefully.

  • Ensure the container is as empty as possible, with only a trivial amount of residue remaining.[3]

  • The first rinse of the container should be collected and disposed of as hazardous liquid waste.[3] Consult your EHS department for guidance on collecting this rinseate.

  • After the initial rinse is collected as hazardous waste, the container can be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[7]

  • Completely deface or remove the original chemical label.[3][7]

  • The rinsed and defaced container can then typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[3][7]

Emergency Procedures for Spills

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

  • Minor Spills : For a small spill of solid N-ethyl-2-(4-formylphenoxy)acetamide, wear appropriate PPE, use dry cleanup procedures (e.g., gently sweeping or using a dustpan), and avoid generating dust.[8] Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.[8][13]

  • Major Spills : For a large spill, evacuate the area and notify your institution's EHS or emergency response team immediately.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-ethyl-2-(4-formylphenoxy)acetamide and related materials.

DisposalWorkflow Disposal Workflow for N-ethyl-2-(4-formylphenoxy)acetamide cluster_waste_generation Waste Generation cluster_ppe Safety First cluster_disposal_path Disposal Pathway cluster_actions Actionable Steps Waste N-ethyl-2-(4-formylphenoxy)acetamide Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Waste->PPE Unused Unused Solid Chemical PPE->Unused Contaminated Contaminated Solids (Gloves, Paper) PPE->Contaminated EmptyContainer Empty Original Container PPE->EmptyContainer CollectSolid Collect in Labeled Hazardous Waste Container Unused->CollectSolid Contaminated->CollectSolid Rinse Triple Rinse Container EmptyContainer->Rinse Store Store in Satellite Accumulation Area CollectSolid->Store CollectRinseate Collect First Rinseate as Hazardous Liquid Waste Rinse->CollectRinseate DisposeContainer Dispose of Defaced Container in Regular Waste Rinse->DisposeContainer After first rinse CollectRinseate->Store Request Submit Waste Collection Request to EHS Store->Request

Caption: Decision workflow for the safe disposal of N-ethyl-2-(4-formylphenoxy)acetamide.

Summary of Key Information

ItemGuidelineRationale
Chemical State Solid[6]Dictates handling procedures to minimize dust.
Waste Category Hazardous Chemical WasteBased on structural alerts (acetamide, aldehyde) and data on similar compounds.[9][10][11]
Container Type Labeled, sealed HDPE or glassEnsures chemical compatibility and prevents leaks.[2]
Storage Location Designated Satellite Accumulation AreaComplies with regulations and ensures safety.[1][4]
Disposal Method Collection by institutional EHSEnsures compliant and safe final disposal.[1][7]
Spill Cleanup Dry methods, avoid dust generationMinimizes exposure and spread of contamination.[8]

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Link]

  • Acetamide Safety Data Sheet. PENTA. [Link]

  • Acetamide Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Acetamide Safety Data Sheet. Vector Solutions. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

Sources

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Retrosynthesis Analysis

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